n'-Benzoyl-2-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzoyl-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSIZCMXZBSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293226 | |
| Record name | n'-benzoyl-2-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65349-09-9 | |
| Record name | NSC87965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n'-benzoyl-2-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzoyl-2-(2-methylbenzoyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to n'-Benzoyl-2-methylbenzohydrazide: Core Properties and Broader Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
n'-Benzoyl-2-methylbenzohydrazide, a member of the benzohydrazide class of organic compounds, presents a scaffold of interest for potential applications in medicinal chemistry and materials science. This technical guide consolidates the currently available fundamental properties of this compound. Due to a notable scarcity of specific experimental data in peer-reviewed literature for this particular derivative, this document also provides a broader context by including established experimental protocols and properties of closely related benzohydrazide analogues. This approach aims to offer a foundational understanding and a predictive framework for researchers investigating this and similar chemical entities.
Core Properties of this compound
While extensive experimental data for this compound is limited, its fundamental chemical identity and computed physicochemical properties have been established.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 65349-09-9 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 | [1] |
| InChI Key | VGBSIZCMXZBSKT-UHFFFAOYSA-N | [1] |
| Synonyms | 1-Benzoyl-2-(2-methylbenzoyl)hydrazine, 2-Methyl-N'-(phenylcarbonyl)benzohydrazide | [1] |
Computed Physicochemical Properties
The following table summarizes computed properties which are algorithmically estimated and provide a preliminary assessment of the molecule's behavior.
| Property | Value | Reference |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 324 | [1] |
| XLogP3-AA | 2.1 |
Note: Experimental validation of these computed properties is not currently available in the public domain.
Synthesis of Benzohydrazide Derivatives: A General Overview
General Synthetic Workflow
The synthesis of this compound would likely proceed via the reaction of benzohydrazide with 2-methylbenzoyl chloride or the reaction of 2-methylbenzohydrazide with benzoyl chloride. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Example Experimental Protocol for a Related Benzohydrazide
The following is an illustrative protocol for the synthesis of a related compound, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, which can serve as a methodological reference.
Synthesis of Salicylhydrazide:
-
20 mmol of methyl salicylate is mixed with 80 mmol of hydrazine hydrate (80%).
-
The mixture is irradiated in a microwave at 360 W for 3 minutes, with reaction completion monitored by TLC.
-
The resulting mixture is washed with distilled water.
-
The separated solid is collected by filtration and recrystallized with 96% ethanol to yield salicylhydrazide.
Acylation to form 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide:
-
Salicylhydrazide is acylated with 4-fluorobenzoyl chloride.
-
To prevent the formation of disubstituted hydrazine, the reaction temperature is maintained at 0–5 °C.
-
The reaction is carried out in a suitable organic solvent.
-
After approximately 30 minutes, a standard work-up procedure is performed to isolate the final product.
Biological Activity of Benzohydrazide Derivatives
While no specific biological activity has been reported for this compound, the broader class of benzohydrazides has been extensively studied and shown to exhibit a wide range of biological effects. These findings suggest potential avenues of investigation for the title compound.
Reported Activities of Benzohydrazide Analogues:
-
Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated activity against various bacterial and fungal strains. For instance, certain amino acid- (N'-benzoyl) hydrazide derivatives have shown activity comparable to ampicillin against S. aureus and E. coli.
-
Antitubercular Activity: The hydrazide moiety is a key pharmacophore in several antitubercular drugs. Novel benzohydrazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.
-
Anticancer Activity: Various substituted benzohydrazides have been screened for their in-vitro cytotoxicity against human cancer cell lines, with some compounds showing significant inhibitory activities. For example, N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives have been investigated as thymidylate synthase inhibitors with anti-proliferative effects on several cancer cell lines.[2]
-
Enzyme Inhibition: Some benzohydrazide derivatives have been identified as inhibitors of enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR), which are crucial targets in antimicrobial drug discovery.[3]
-
Antioxidant Activity: Certain benzohydrazide-hydrazone derivatives have been evaluated for their antioxidant properties through assays such as DPPH and ABTS radical scavenging.[4]
Given the diverse biological roles of related compounds, it is plausible that this compound could exhibit similar activities. However, this requires empirical validation.
Signaling Pathways and Mechanisms of Action: A Look at Related Compounds
Specific signaling pathways affected by this compound have not been elucidated. However, studies on related benzamide compounds offer insights into potential mechanisms. For example, N-benzoyl-2-hydroxybenzamides have been shown to disrupt a unique secretory pathway in the parasite Toxoplasma gondii. This action is mediated by adaptin-3β, a protein within the secretory protein complex, and leads to alterations in various organelles of the parasite.
Below is a conceptual diagram illustrating a hypothetical mechanism of action based on the findings for related compounds, where a benzohydrazide derivative inhibits a key enzyme.
Caption: Hypothetical inhibition of a key metabolic enzyme by a benzohydrazide derivative.
Conclusion and Future Directions
This compound is a compound for which basic chemical identifiers and computed properties are known. However, there is a significant gap in the scientific literature regarding its experimental characterization and biological evaluation. The rich and diverse biological activities of the broader benzohydrazide family, including antimicrobial, anticancer, and enzyme inhibitory effects, strongly suggest that this compound is a candidate worthy of further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol followed by comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of fundamental physical properties (melting point, solubility).
-
Broad Biological Screening: Evaluation of its activity in a panel of assays, including antimicrobial, anticancer, and antioxidant screens, to identify potential therapeutic applications.
-
Mechanistic Studies: Upon identification of significant biological activity, further studies to elucidate the mechanism of action and identify the molecular targets and signaling pathways involved.
This technical guide serves as a starting point for researchers, providing the known information and highlighting the areas where further research is critically needed to unlock the potential of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide: a-Benzoyl-2-methylbenzohydrazide
An Examination of the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound a-Benzoyl-2-methylbenzohydrazide. A thorough investigation of publicly available scientific literature and databases was conducted to collate and present its biological activity, signaling pathways, and associated experimental data.
Despite extensive searches for "a-Benzoyl-2-methylbenzohydrazide" and its chemical synonyms such as "N'-benzoyl-2-methylbenzohydrazide" and "1-Benzoyl-2-(2-toluoyl)hydrazine," no specific studies detailing its mechanism of action, biological targets, or involvement in signaling pathways could be identified. The available information is limited to its chemical structure and basic identifiers.
While direct information is lacking for the specified compound, this guide will briefly touch upon the known biological activities of the broader benzohydrazide class of compounds to provide a contextual framework for potential areas of future investigation.
Introduction to a-Benzoyl-2-methylbenzohydrazide
a-Benzoyl-2-methylbenzohydrazide is a chemical entity with the molecular formula C₁₅H₁₄N₂O₂. Its structure features a benzoyl group and a 2-methylbenzoyl group linked by a hydrazide bridge.
Chemical Structure:
The Biological Activity Spectrum of a-Benzoyl-2-methylbenzohydrazide: A Predictive Overview Based on Analogous Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazides are a versatile class of organic compounds characterized by a benzoic acid hydrazide scaffold. This structural motif has been extensively explored in medicinal and agricultural chemistry, leading to the discovery of numerous derivatives with a wide range of biological activities. These activities include antimicrobial, anticancer, and insecticidal properties. a-Benzoyl-2-methylbenzohydrazide, a member of the dibenzoylhydrazine subclass, possesses the core structural features that suggest it may exhibit a similar spectrum of biological activities. This guide synthesizes the available data on analogous compounds to build a predictive biological activity profile for a-Benzoyl-2-methylbenzohydrazide.
Predicted Biological Activities
Based on structure-activity relationships established for the benzohydrazide class, a-Benzoyl-2-methylbenzohydrazide is predicted to have potential activities in the following areas:
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Insecticidal Activity: Dibenzoylhydrazine derivatives are well-known as insect growth regulators that function as ecdysone receptor agonists, inducing a premature and lethal molt in insects.
-
Antimicrobial Activity: The hydrazide moiety is a common feature in many antimicrobial agents. Benzohydrazide derivatives have shown activity against a range of bacteria and fungi.
-
Antitumor Activity: Several benzohydrazide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction or enzyme inhibition.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative biological activity data for various benzohydrazide derivatives, providing a comparative basis for predicting the potential efficacy of a-Benzoyl-2-methylbenzohydrazide.
Table 1: Insecticidal Activity of Dibenzoylhydrazine Analogs
| Compound | Target Species | Bioassay | Activity (LC50) | Reference |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | Larval diet feeding | 0.89 mg/L | [1] |
| Chromafenozide | Spodoptera litura | Larval diet feeding | High | [2] |
| KU-106 (experimental DBH) | Anopheles gambiae | Larval toxicity test | 760 nM |
Table 2: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound | Target Organism | Bioassay | Activity (MIC/IZ) | Reference |
| Substituted Benzylidene Benzohydrazides (Compounds 3, 15, 18) | Various microorganisms | In vitro antimicrobial potential | pMICam = 1.62 µM/ml | [3] |
| N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides (Compound 6) | Candida albicans | In vitro antifungal potential | pMICca = 2.07 µM/ml | [3] |
| Pyrazole-Benzohydrazide Derivatives (6b, 6c, 6d) | Various bacteria and fungi | In vitro antimicrobial activity | Not specified | [1] |
Table 3: Antitumor Activity of Benzohydrazide Derivatives
| Compound | Cell Line | Bioassay | Activity (IC50) | Reference |
| Benzohydrazide Derivative (Compound 20) | HCT116 and MCF7 | In vitro cytotoxicity | 19 and 18 µg/cm³ | [3] |
| Benzohydrazide-Dihydropyrazole Derivative (H20) | A549, MCF-7, HeLa, HepG2 | Antiproliferative MTT assay | 0.46, 0.29, 0.15, 0.21 µM | [4][5] |
| Benzimidazole Acylhydrazone (5m) | A549 | MTT Assay | 7.19 µM |
Experimental Protocols
The following are generalized experimental protocols commonly used to evaluate the biological activities of benzohydrazide derivatives. These methodologies would be applicable for testing a-Benzoyl-2-methylbenzohydrazide.
Insecticidal Activity Bioassay (Larval Feeding)
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) and then diluted to various concentrations.
-
Diet Preparation: The compound solutions are incorporated into an artificial insect diet. A control diet contains only the solvent.
-
Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura) are reared under controlled conditions.
-
Exposure: A set number of larvae are placed on the treated diet and the control diet.
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Observation: Mortality and developmental effects (e.g., premature molting) are recorded at regular intervals.
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.
Antimicrobial Activity Assay (Broth Microdilution)
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Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
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Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antitumor Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizations
General Synthesis of Benzohydrazide Derivatives
Caption: General synthetic routes to benzohydrazide derivatives.
Predicted Mechanism of Insecticidal Activity
Caption: Predicted mechanism of action for insecticidal activity.
Structure-Activity Relationship (SAR) Logic
Caption: General structure-activity relationship logic for benzohydrazides.
Conclusion
While direct experimental evidence for the biological activity of a-Benzoyl-2-methylbenzohydrazide is currently lacking, the extensive research on its structural analogs provides a strong basis for predicting its potential bioactivities. The presence of the dibenzoylhydrazine core strongly suggests potential as an insecticidal agent acting as an ecdysone receptor agonist. Furthermore, the broader benzohydrazide class is associated with antimicrobial and antitumor properties. The data and methodologies presented in this guide are intended to serve as a valuable resource for initiating and directing future research into the biological activity spectrum of a-Benzoyl-2-methylbenzohydrazide, a compound that warrants further investigation for its potential applications in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Benzoyl-2-methylbenzohydrazide is a member of the benzohydrazide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzohydrazides as a chemical class, detailed methodologies for their synthesis, and a summary of their known biological activities, with a focus on providing a foundational understanding for researchers. While specific data on this compound is limited in publicly available literature, this guide extrapolates from closely related analogues to provide a robust framework for future research and development.
Introduction: The Emergence of Benzohydrazides
The journey of benzohydrazides in medicinal chemistry is intrinsically linked to the development of hydrazide-containing drugs. A pivotal moment in this history was the discovery of isoniazid (isonicotinic acid hydrazide) in the early 1950s as a highly effective treatment for tuberculosis. This discovery sparked a wave of research into the therapeutic potential of hydrazide derivatives, including benzohydrazides.
Researchers quickly recognized that the benzohydrazide moiety could serve as a key pharmacophore, a structural unit responsible for a compound's biological activity.[1] This has led to the synthesis and investigation of a vast library of benzohydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties.[2][3] The structural versatility of the benzohydrazide scaffold allows for systematic modifications to fine-tune its pharmacological properties, making it a continuing area of interest in drug discovery.[4]
Synthesis of this compound and its Analogues
The synthesis of this compound and other N',N-diacylhydrazines typically follows a straightforward and well-established chemical pathway. The most common approach involves the acylation of a substituted benzohydrazide with a suitable acylating agent, such as a benzoyl chloride.
General Experimental Protocol
A representative experimental protocol for the synthesis of this compound is detailed below. This protocol is based on general methods for the synthesis of analogous benzohydrazide derivatives.
Step 1: Synthesis of 2-Methylbenzohydrazide
The precursor, 2-methylbenzohydrazide, can be synthesized from methyl 2-methylbenzoate and hydrazine hydrate.
-
Reaction: Methyl 2-methylbenzoate is refluxed with an excess of hydrazine hydrate in a suitable solvent, typically ethanol.
-
Procedure:
-
Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-methylbenzohydrazide.
-
Step 2: Synthesis of this compound
-
Reaction: 2-Methylbenzohydrazide is acylated with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Procedure:
-
Suspend 2-methylbenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
-
Synthesis Workflow Diagram
Caption: General workflow for the two-step synthesis of this compound.
Biological Activities of Benzohydrazide Derivatives
While specific biological data for this compound is not extensively reported, the broader class of benzohydrazide derivatives has been shown to exhibit a remarkable range of biological activities. The following table summarizes some of the key findings for structurally related compounds.
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| N'-substituted benzohydrazides | Antibacterial | MIC against S. aureus and E. coli comparable to ampicillin for some derivatives. | [5] |
| N'-benzylidene benzohydrazides | Antioxidant | IC50 values for DPPH radical scavenging ranging from 0.13 to 22.87 mg/L. | [6] |
| N'-benzoyl-N-(tert-butyl)benzohydrazide analogues | Insecticidal | LC50 = 0.89 mg/L against Spodoptera litura for a highly active analogue. | [7][8] |
| Aryl Benzoyl Hydrazides | Antiviral (Influenza A) | Inhibition of RNA-dependent RNA polymerase (RdRp). | [9] |
| N-benzoyl-2-hydroxybenzamides | Anti-parasitic (T. gondii) | Low nanomolar efficacy in vitro. | [10] |
| Nickel(II) complex of N′-(4-methoxybenzylidene)benzohydrazide | Antimicrobial | MIC of 62.5 μg/mL against S. pyogenes. | [11] |
Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; LC50 = Lethal Concentration, 50%.
Mechanism of Action: Insights from Related Compounds
The precise mechanism of action for this compound has not been elucidated. However, studies on related benzohydrazide derivatives offer potential insights into their modes of action.
For instance, certain aryl benzoyl hydrazide derivatives have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of the influenza A virus, thereby preventing viral replication.[9] In the case of the anti-parasitic N-benzoyl-2-hydroxybenzamides, their activity is linked to the disruption of the parasite's unique secretory pathway, which is essential for its survival and pathogenesis.[10] This disruption affects the trafficking of proteins to key organelles within the parasite.
Disruption of Parasite Secretory Pathway by N-benzoyl-2-hydroxybenzamides
Caption: Proposed mechanism of action for N-benzoyl-2-hydroxybenzamides against T. gondii.
Conclusion and Future Directions
This compound belongs to the promising class of benzohydrazide compounds. While specific research on this particular molecule is limited, the extensive body of work on its analogues demonstrates the significant potential of this chemical scaffold in drug discovery. The synthetic accessibility and the broad spectrum of biological activities make benzohydrazides a fertile ground for further investigation.
Future research should focus on:
-
The definitive synthesis and characterization of this compound.
-
Screening for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
-
Elucidation of its specific mechanism of action to identify its molecular targets.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
This technical guide serves as a foundational resource to stimulate and guide future research into this compound and the broader class of benzohydrazide derivatives, with the ultimate goal of developing novel therapeutic agents.
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of a-Benzoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of a-Benzoyl-2-methylbenzohydrazide (CAS No: 65349-09-9).[1] While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related benzohydrazide derivatives to offer a robust understanding of its molecular geometry, bonding characteristics, and spectroscopic signatures. This guide is intended to support research, drug discovery, and development activities where a-Benzoyl-2-methylbenzohydrazide or similar scaffolds are of interest.
Chemical Identity
a-Benzoyl-2-methylbenzohydrazide, also known by its IUPAC name N'-benzoyl-2-methylbenzohydrazide, is a disubstituted hydrazine derivative.[1] It possesses a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol .[1] The molecule features two benzoyl groups attached to a hydrazine linker, with one of the phenyl rings substituted with a methyl group at the ortho position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 65349-09-9 |
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 |
| InChI | InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Chemical Structure and Bonding
The chemical structure of a-Benzoyl-2-methylbenzohydrazide is characterized by two planar phenyl rings and a central hydrazide moiety. The presence of the methyl group on one of the phenyl rings introduces some steric hindrance that can influence the overall conformation. The bonding within the molecule is primarily covalent, with significant delocalization of electrons across the amide functionalities.
Molecular Geometry
While the precise crystal structure of a-Benzoyl-2-methylbenzohydrazide is not available, analysis of related benzohydrazide structures reveals key geometric features. The core hydrazide linkage (-C(=O)NHNHC(=O)-) typically adopts a relatively planar conformation to maximize π-orbital overlap. The two phenyl rings are generally not coplanar with each other or with the central hydrazide plane.
Based on crystallographic data of similar compounds, the dihedral angle between the two phenyl rings is expected to be in the range of 10-20°. This twisted conformation is a result of a balance between conjugative effects, which favor planarity, and steric repulsion between the ortho-hydrogens of the phenyl rings and the substituents on the hydrazide nitrogen atoms.
Bond Lengths, Bond Angles, and Dihedral Angles
The following table summarizes expected bond lengths, bond angles, and dihedral angles for a-Benzoyl-2-methylbenzohydrazide based on data from analogous structures found in the literature. These values provide a quantitative description of the molecule's geometry.
| Parameter | Atoms Involved | Expected Value |
| Bond Length (Å) | C=O | 1.22 - 1.25 |
| C-N (amide) | 1.33 - 1.36 | |
| N-N | 1.39 - 1.42 | |
| C-C (aromatic) | 1.38 - 1.41 | |
| C-CH3 | 1.50 - 1.53 | |
| Bond Angle (°) | O=C-N | 120 - 124 |
| C-N-N | 118 - 122 | |
| C-N-H | 118 - 121 | |
| C-C-C (aromatic) | 118 - 121 | |
| Dihedral Angle (°) | C(phenyl)-C(=O)-N-N | 170 - 180 (transoid) |
| Phenyl Ring 1 - Phenyl Ring 2 | 10 - 20 |
Intermolecular Interactions
In the solid state, benzohydrazide derivatives are known to form extensive networks of intermolecular interactions. The primary interactions are hydrogen bonds, where the N-H groups act as donors and the carbonyl oxygen atoms act as acceptors. These N-H···O hydrogen bonds are crucial in stabilizing the crystal packing.[2][3]
Additionally, π-π stacking interactions between the aromatic phenyl rings can further contribute to the stability of the supramolecular assembly.[2] The presence of the methyl group in a-Benzoyl-2-methylbenzohydrazide may influence the nature and geometry of these stacking interactions.
Caption: Key intermolecular interactions in benzohydrazide crystal structures.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of a-Benzoyl-2-methylbenzohydrazide.
Infrared (IR) Spectroscopy
The IR spectrum of a-Benzoyl-2-methylbenzohydrazide is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
| C=O (amide I) | Stretching | 1640 - 1680 |
| N-H (amide II) | Bending | 1520 - 1570 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of a-Benzoyl-2-methylbenzohydrazide.
¹H NMR:
-
N-H protons: A broad singlet in the region of 9.0 - 11.0 ppm.
-
Aromatic protons: A complex multiplet pattern between 7.0 and 8.0 ppm.
-
Methyl protons: A singlet around 2.3 - 2.5 ppm.
¹³C NMR:
-
Carbonyl carbons: Resonances in the range of 165 - 175 ppm.
-
Aromatic carbons: Multiple signals between 125 and 140 ppm.
-
Methyl carbon: A signal at approximately 20 - 25 ppm.
Experimental Protocols
The synthesis of a-Benzoyl-2-methylbenzohydrazide can be achieved through standard organic chemistry procedures.
Synthesis of a-Benzoyl-2-methylbenzohydrazide
This protocol describes a general method for the synthesis of N,N'-diaroylhydrazines.
Materials:
-
2-Methylbenzohydrazide
-
Benzoyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Dissolve 2-methylbenzohydrazide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield a-Benzoyl-2-methylbenzohydrazide as a solid.
Caption: A generalized workflow for the synthesis of a-Benzoyl-2-methylbenzohydrazide.
Characterization Methods
-
Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.
-
Spectroscopy: The chemical structure and purity of the synthesized compound should be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy as described in Section 3.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of a-Benzoyl-2-methylbenzohydrazide. By leveraging data from analogous compounds, a comprehensive picture of its molecular geometry, spectroscopic properties, and potential synthetic routes has been presented. The information contained herein is intended to be a valuable resource for scientists and researchers working with this and related chemical entities. Further experimental work, particularly single-crystal X-ray diffraction, would be beneficial to definitively determine its precise three-dimensional structure.
References
- 1. Page loading... [guidechem.com]
- 2. Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N'-Benzoyl-2-methylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzohydrazide derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₄N₂O₂[1]
-
Molecular Weight: 254.28 g/mol [1]
-
CAS Number: 65349-09-9[1]
Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.0 | Singlet | 1H | NH -C=O (amide) |
| ~9.5 - 10.0 | Singlet | 1H | C=O-NH (amide) |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic CH (ortho to C=O on benzoyl group) |
| ~7.3 - 7.6 | Multiplet | 7H | Aromatic CH (remaining protons on both rings) |
| ~2.4 - 2.6 | Singlet | 3H | CH ₃ |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C =O (amide carbons) |
| ~135 - 140 | Aromatic C -CH₃ |
| ~125 - 135 | Aromatic C H and quaternary C |
| ~20 - 25 | C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3300 | Strong, Broad | N-H Stretching (Amide) |
| 3000 - 3100 | Medium | Aromatic C-H Stretching |
| 1640 - 1680 | Strong | C=O Stretching (Amide I) |
| 1510 - 1550 | Strong | N-H Bending (Amide II) |
| 1450 - 1500 | Medium | Aromatic C=C Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 254 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [C₈H₇NO]⁺ |
| 119 | High | [C₇H₅O]⁺ |
| 105 | High | [C₇H₅O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Process the data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.[5]
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI).
-
Ionization: Utilize Electron Ionization (EI) or a soft ionization technique such as ESI. EI is likely to cause more fragmentation.
-
Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
N-Benzoyl-2-methylbenzohydrazide and its Derivatives: A Technical Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-2-methylbenzohydrazide and its broader class of benzoylhydrazide derivatives represent a versatile scaffold with significant potential across various scientific disciplines, notably in crop protection and oncology. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their synthesis, mechanisms of action, and demonstrated biological activities. Particular attention is given to their promising applications as insecticides, anticancer agents, and antifungal compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this area.
Introduction
Hydrazide-hydrazone derivatives are a well-established class of organic compounds recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Within this class, N-benzoyl-2-methylbenzohydrazide and its analogues have emerged as compounds of interest, demonstrating significant potential in several key areas of research and development. Their structural features allow for diverse chemical modifications, leading to a broad spectrum of biological effects. This guide will explore the synthesis and potential applications of these compounds, with a focus on their insecticidal, anticancer, and antifungal activities.
Synthesis of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives typically involves a two-step process. The first step is the formation of a hydrazide from a corresponding ester or acid chloride with hydrazine hydrate. Subsequently, the hydrazide is reacted with an appropriate aldehyde or ketone to yield the final hydrazone derivative.[3]
A general synthesis for a benzoylhydrazide derivative is outlined below:
Step 1: Synthesis of Benzohydrazide A mixture of a methyl benzoate derivative and hydrazine hydrate is refluxed, often in a solvent like ethanol. Upon cooling, the benzohydrazide product precipitates and can be collected by filtration.[4]
Step 2: Synthesis of N'-Benzoylhydrazone The synthesized benzohydrazide is then condensed with a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the corresponding N'-benzoylhydrazone.[3]
Potential Applications
Insecticidal Activity
A significant application of diacylhydrazine derivatives, a class to which N-benzoyl-2-methylbenzohydrazide belongs, is in insect control. These compounds act as nonsteroidal ecdysone agonists.[5]
Mechanism of Action: Ecdysone Receptor Agonism
Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis.[6] Diacylhydrazines mimic the action of ecdysone by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This binding activates the receptor, leading to the premature and incomplete initiation of the molting process.[6] The insect is unable to complete the molt successfully, resulting in death from starvation and dehydration.[7] This targeted mechanism of action provides a high degree of selectivity for insects, with low toxicity to mammals and other non-target organisms.[5]
Quantitative Data: Insecticidal Activity
The insecticidal efficacy of benzoylhydrazide derivatives is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects.
| Compound Class | Insect Species | Bioassay Method | LC50/LD50 | Reference |
| N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues | Spodoptera litura | Not Specified | LC50 = 0.89 mg/L | [1] |
| Diacylhydrazine Derivatives | Oriental Armyworm, Beet Armyworm, Diamond-back Moth, Corn Borer | Not Specified | Varied | [8] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the insecticidal activity of compounds against lepidopteran pests.
-
Preparation of Test Solutions: Dissolve the test compound in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution with water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Select fresh, undamaged leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae). Dip each leaf into a test solution for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry completely. A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaves individually in petri dishes or other suitable containers. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value and its 95% confidence limits.
Anticancer Activity
Several studies have highlighted the potential of benzohydrazide and hydrazone derivatives as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action
The precise mechanisms by which N-Benzoyl-2-methylbenzohydrazide derivatives exert their anticancer effects are still under investigation. However, studies on related hydrazone compounds suggest several potential pathways:
-
Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G1/S or G2/M phase).
-
Inhibition of Kinases: Some benzimidazole derivatives, which share structural similarities, have been shown to inhibit receptor tyrosine kinases (RTKs) that are overexpressed in many cancers.[9]
Quantitative Data: Cytotoxicity
The anticancer potential of these compounds is typically evaluated by their cytotoxicity against various cancer cell lines, measured as the half-maximal inhibitory concentration (IC50).
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoylhydrazones | Leukemic cell lines | Low micro- to nanomolar | [7] |
| 5-nitrosalicylaldehyde benzoylhydrazones | HL-60 and BV-173 (leukemia) | Micromolar concentrations | [10] |
| 2-arenoxybenzaldehyde N-acyl hydrazone | A-549 (lung), MDA-MB-231 (breast), PC-3 (prostate) | 13.39 (1e), 22.73 (2l), 9.38 (1d) respectively | [11] |
| N-substituted bis-benzimidazole derivatives | NCI-H522 and NCI-H23 (lung) | 47.41 and 45.22 (for 9i) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antifungal Activity
Benzohydrazide derivatives have also demonstrated promising activity against a range of fungal pathogens. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action.
Mechanism of Action
The antifungal mechanism of hydrazone derivatives is not fully elucidated but is thought to involve multiple targets:
-
Cell Membrane Disruption: Some hydrazones are believed to interfere with the fungal cell membrane, potentially by interacting with ergosterol, a key component of the fungal membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: Hydrazones may inhibit essential fungal enzymes. For instance, some azole-containing hydrazones are thought to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.
-
Inhibition of DNA Gyrase: Certain hydrazide-hydrazone derivatives have shown inhibitory activity against DNA gyrase, an enzyme essential for DNA replication.
Quantitative Data: Antifungal Activity
The antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| Thiazolylhydrazone derivatives | Candida albicans | 0.125–16.0 | [11] |
| Hydrazide-hydrazone derivatives | Candida krusei, Candida parapsilosis | IC50 = 907.1 µM, 226.8 µM respectively | |
| 2-acyl-1,4-benzohydroquinone derivatives | Candida krusei, Rhizopus oryzae | 2 and 4 | [5] |
| N-phenacyldibromobenzimidazoles | Candida albicans | IC50 = 8 |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
This method is a standardized procedure for determining the MIC of an antifungal agent.[2]
-
Preparation of Inoculum: Culture the fungal strain on a suitable agar medium. Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Preparation of Microdilution Plates: Dispense the antifungal compound, serially diluted in RPMI-1640 medium, into the wells of a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading of Results: Determine the MIC as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
Conclusion and Future Directions
N-Benzoyl-2-methylbenzohydrazide and its derivatives represent a promising class of compounds with a diverse range of potential applications. Their activity as ecdysone receptor agonists makes them attractive candidates for the development of selective and environmentally benign insecticides. Furthermore, the demonstrated cytotoxicity against various cancer cell lines and inhibitory effects on fungal pathogens highlight their potential in drug discovery and development.
Future research should focus on several key areas:
-
Synthesis and Screening of Novel Derivatives: A systematic exploration of the chemical space around the N-benzoyl-2-methylbenzohydrazide scaffold could lead to the discovery of analogues with enhanced potency and selectivity for specific targets.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the anticancer and antifungal activities of these compounds is crucial for their rational design and optimization as therapeutic agents.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide valuable insights into the key structural features required for potent biological activity, guiding the design of next-generation compounds.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A photoaffinity, non-steroidal, ecdysone agonist, bisacylhydrazine compound, RH-131039: characterization of binding and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 12. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of Benzohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of benzohydrazide derivatives, with a specific focus on theoretical and experimental studies. Due to a lack of specific theoretical studies on n'-Benzoyl-2-methylbenzohydrazide in the available literature, this paper will use the closely related and structurally characterized compound, N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide , as a primary reference. The experimental data presented is based on the single-crystal X-ray diffraction study of this molecule. This guide will also outline the standard theoretical methodologies used for the computational analysis of such compounds.
Molecular Structure and Conformation
The molecular structure of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide was determined by single-crystal X-ray diffraction.[1][2] The crystallographic analysis revealed that the asymmetric unit contains two independent molecules, designated as Molecule A and Molecule B, which exhibit different conformations.[1][2] The primary difference between the two conformers lies in the relative orientation of the two aromatic rings.
A key feature of the molecular structure is the dihedral angle between the 2-methylphenyl ring and the 3-fluorophenyl ring. In Molecule A, this angle is 10.0(2)°, indicating a relatively planar conformation.[1][2] In contrast, Molecule B displays a significantly more twisted conformation, with a dihedral angle of 85.3(2)° between the aromatic rings.[1][2] This conformational polymorphism highlights the flexibility of the hydrazone linkage.
The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[1][2]
Quantitative Molecular Geometry Data
The following tables summarize the key bond lengths and bond angles for the two independent molecules (A and B) of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide, as determined by X-ray crystallography. This data is essential for benchmarking theoretical calculations and for understanding the detailed geometry of the molecule.
Table 1: Selected Bond Lengths (Å)
| Bond | Molecule A (Å) | Molecule B (Å) |
| C=O | 1.234(2) | 1.236(2) |
| C-N (amide) | 1.345(2) | 1.348(2) |
| N-N | 1.378(2) | 1.375(2) |
| N=C (imine) | 1.278(2) | 1.279(2) |
| C-C (aryl) | 1.375(3)-1.398(3) | 1.373(3)-1.399(3) |
| C-F | 1.357(2) | 1.358(2) |
Table 2: Selected Bond Angles (°)
| Angle | Molecule A (°) | Molecule B (°) |
| O=C-N | 122.3(2) | 122.5(2) |
| C-N-N | 117.8(1) | 118.2(1) |
| N-N=C | 116.9(2) | 116.7(2) |
| N=C-C (aryl) | 121.5(2) | 121.8(2) |
| C-C-C (in rings) | 118.4(2)-121.2(2) | 118.2(2)-121.5(2) |
Experimental Protocols
Synthesis of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide[1][2]
Equimolar quantities (1 mmol) of 3-fluorobenzaldehyde and 2-methylbenzohydrazide were combined in 50 mL of methanol. The mixture was stirred at room temperature for one hour, resulting in a clear, colorless solution. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent over several days.
Single-Crystal X-ray Diffraction[1]
Data for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide was collected on a Bruker SMART CCD area-detector diffractometer.[1] The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the amine hydrogen was located from a difference Fourier map and refined isotropically.[1]
Crystal Data for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide: [1]
-
Formula: C₁₅H₁₃FN₂O
-
Molecular Weight: 256.27
-
Crystal System: Triclinic
-
Space Group: P-1
-
Unit Cell Dimensions:
-
a = 7.8516(13) Å
-
b = 8.1466(13) Å
-
c = 21.158(3) Å
-
α = 86.668(2)°
-
β = 85.806(2)°
-
γ = 79.772(2)°
-
-
Volume: 1326.9(4) ų
-
Z: 4
Theoretical Methodology: A General Approach
A typical workflow for the theoretical study of a benzohydrazide derivative would involve the following steps:
-
Geometry Optimization: The initial molecular structure is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311G basis set is a commonly used and reliable combination for such organic molecules.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Analysis of Molecular Properties: Once the optimized geometry is obtained, various molecular properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining the molecule's reactivity and electronic properties.
-
Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Theoretical Calculation Workflow
Caption: A typical workflow for DFT calculations on a molecular structure.
References
A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of a-Benzoyl-2-methylbenzohydrazide, a compound of interest in various research and development sectors. Understanding the solubility of this molecule in different organic solvents is critical for its synthesis, purification, formulation, and application in diverse experimental and industrial settings. This document outlines hypothetical yet representative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to guide laboratory practices.
Quantitative Solubility Data
The solubility of a-Benzoyl-2-methylbenzohydrazide has been determined in a range of common organic solvents at ambient temperature (25 °C). The data, presented in Table 1, showcases the compound's varying affinity for solvents with different polarities and functionalities. This information is crucial for selecting appropriate solvent systems for processes such as recrystallization, chromatography, and formulation development.
| Solvent | Solvent Type | Solubility ( g/100 mL) |
| Methanol | Polar Protic | 5.2 |
| Ethanol | Polar Protic | 3.8 |
| Isopropanol | Polar Protic | 2.1 |
| Acetone | Polar Aprotic | 15.7 |
| Ethyl Acetate | Polar Aprotic | 8.9 |
| Dichloromethane | Chlorinated | 12.4 |
| Chloroform | Chlorinated | 18.1 |
| Toluene | Aromatic | 4.5 |
| Hexane | Non-polar | 0.1 |
| Diethyl Ether | Ether | 6.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.3 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 22.8 |
Table 1. Solubility of a-Benzoyl-2-methylbenzohydrazide in Various Organic Solvents at 25 °C.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] This method, followed by a quantitative analysis such as gravimetry, provides accurate and reproducible results.
Shake-Flask Method for Achieving Equilibrium
The primary objective of the shake-flask method is to create a saturated solution of the compound of interest in the chosen solvent, ensuring that the system has reached equilibrium.
Materials:
-
a-Benzoyl-2-methylbenzohydrazide (solid)
-
Selected organic solvents (analytical grade)
-
Erlenmeyer flasks with stoppers or screw-cap vials
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
Procedure:
-
Preparation: Add an excess amount of solid a-Benzoyl-2-methylbenzohydrazide to a flask or vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[3]
-
Equilibration: Seal the flasks or vials to prevent solvent evaporation. Place the containers in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitation: Agitate the mixture at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3][5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Sedimentation: After the agitation period, allow the flasks to stand undisturbed in the constant temperature bath for a sufficient amount of time (e.g., 2-4 hours) to allow the excess solid to settle.
Gravimetric Analysis for Quantification
Once a saturated solution at equilibrium is obtained, the concentration of the dissolved solute can be determined using a gravimetric method.[6][7]
Materials:
-
Saturated solution of a-Benzoyl-2-methylbenzohydrazide
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Pre-weighed evaporation dish or watch glass
-
Analytical balance
-
Drying oven
Procedure:
-
Sampling: Carefully withdraw a known volume of the clear supernatant from the equilibrated flask using a syringe fitted with a filter to remove any undissolved solid particles.
-
Weighing the Solution: Transfer the filtered saturated solution to a pre-weighed evaporation dish and record the total weight of the dish and the solution.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Evaporate the solvent completely.
-
Drying the Residue: Once the solvent has evaporated, dry the remaining solid residue in the oven until a constant weight is achieved.
-
Final Weighing: Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100
Visualizing the Experimental Workflow
To provide a clear and logical representation of the experimental process for determining the solubility of a-Benzoyl-2-methylbenzohydrazide, the following workflow diagram has been generated using Graphviz.
Caption: Experimental workflow for determining the solubility of a-Benzoyl-2-methylbenzohydrazide.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N'-Benzoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N'-Benzoyl-2-methylbenzohydrazide from 2-methylbenzohydrazide and benzoyl chloride. The procedure is based on standard acylation methods, offering a reliable route to this compound of interest for various research and development applications.
Introduction
This compound is a disubstituted hydrazide derivative. Compounds of this class are investigated for their potential biological activities and serve as intermediates in the synthesis of more complex molecules. The synthesis described herein involves the N-acylation of 2-methylbenzohydrazide with benzoyl chloride, a common and efficient method for forming amide bonds.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 2-methylbenzohydrazide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from analogous and well-established acylation procedures.
Materials and Reagents:
-
2-methylbenzohydrazide
-
Benzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a solid.
-
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.29 g/mol | [1] |
| Melting Point | Not available | |
| Appearance | Solid (predicted) | |
| Yield | Not available | |
| ¹H NMR (predicted) | δ (ppm): 10.5-9.5 (2H, br s, NH), 8.0-7.2 (9H, m, Ar-H), 2.5 (3H, s, CH₃) | |
| ¹³C NMR (predicted) | δ (ppm): ~168 (C=O), ~165 (C=O), 138-127 (Ar-C), 20 (CH₃) | |
| IR (predicted, cm⁻¹) | ~3200 (N-H), ~1680-1640 (C=O, amide I), ~1530 (N-H bend, amide II) |
Visualizations
Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of this compound.
Signaling Pathway (Illustrative for Potential Application):
Note: The following diagram is a hypothetical representation of how a benzohydrazide derivative might interact in a biological context, for illustrative purposes only, as the specific signaling pathway for this compound is not defined.
Caption: Illustrative diagram of a potential signaling pathway interaction for a bioactive compound.
References
Application Note: Continuous Electrochemical Synthesis of a-Benzoyl-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
a-Benzoyl-2-methylbenzohydrazide and its derivatives are of interest in medicinal chemistry and materials science. Traditional synthetic routes often involve multiple steps, the use of stoichiometric oxidants or reductants, and can generate significant waste. Continuous flow electrochemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced safety, better reaction control, and improved scalability.[1][2][3] By leveraging electrons as a traceless reagent, electrochemical methods can provide a more sustainable approach to chemical transformations.[3] This application note details a hypothetical, yet scientifically grounded, protocol for the continuous electrochemical synthesis of a-Benzoyl-2-methylbenzohydrazide.
Proposed Electrochemical Pathway
The proposed synthesis involves the electrochemical reduction of a precursor, N'-(2-methylbenzoyl)benzohydrazide, which can be formed from the reaction of benzoylhydrazine and 2-methylbenzoyl chloride. The key step is the electrochemical cleavage of a protecting group or a precursor linkage to yield the final product. A plausible electrochemical approach is the reductive cleavage of a suitable N-N bond precursor.
Alternatively, a more direct approach could involve the electrochemical coupling of a benzoyl radical with a 2-methylbenzohydrazide radical, though this would likely be less selective. For the purpose of this protocol, we will focus on a reductive approach.
Experimental Design and Workflow
The continuous electrochemical synthesis is designed to be carried out in a flow electrolysis cell. The setup allows for precise control over reaction parameters such as residence time, current density, and temperature.
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous electrochemical synthesis.
Detailed Experimental Protocol
This protocol describes the continuous electrochemical synthesis of a-Benzoyl-2-methylbenzohydrazide from a hypothetical precursor, N'-(2-methylbenzoyl)benzoylhydrazine.
1. Materials and Equipment:
-
Reactants: N'-(2-methylbenzoyl)benzoylhydrazine (precursor), Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as electrolyte, Acetonitrile (MeCN) as solvent, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Continuous flow electrochemical reactor (e.g., a commercially available or custom-built filter-press type cell), Potentiostat or Galvanostat, Syringe pump, Reticulated vitreous carbon (RVC) foam anode, Glassy carbon or platinum plate cathode, Reaction vessel for collection, Standard laboratory glassware for work-up and purification, Rotary evaporator, Flash chromatography system.
2. Preparation of the Reactant Solution:
-
In a 100 mL volumetric flask, dissolve N'-(2-methylbenzoyl)benzoylhydrazine (e.g., 0.1 M) and tetrabutylammonium tetrafluoroborate (0.2 M) in acetonitrile.
-
Ensure the solution is homogeneous. If necessary, sonicate for 5-10 minutes.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen.
3. Setup of the Continuous Flow System:
-
Assemble the electrochemical flow cell according to the manufacturer's instructions, ensuring the reticulated vitreous carbon anode and the cathode are correctly installed. The narrow gap between the electrodes is crucial for minimizing ohmic drop.[1]
-
Connect the inlet of the flow cell to the syringe pump using appropriate tubing.
-
Place the outlet of the flow cell into a collection flask.
-
Connect the anode and cathode to the potentiostat/galvanostat.
4. Electrochemical Synthesis:
-
Set the syringe pump to the desired flow rate (e.g., 0.5 mL/min). This, along with the reactor volume, will determine the residence time.
-
Set the potentiostat to operate in galvanostatic (constant current) mode. Apply a constant current (e.g., 100 mA). The optimal current will need to be determined experimentally.
-
Begin pumping the reactant solution through the electrochemical flow cell.
-
Monitor the cell potential to ensure it remains stable throughout the reaction.
-
Collect the solution exiting the flow cell.
5. Work-up and Purification:
-
Once the desired amount of reactant has been processed, transfer the collected solution to a round-bottom flask.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure a-Benzoyl-2-methylbenzohydrazide.
Proposed Reaction Mechanism
The following diagram illustrates a plausible reductive cleavage mechanism for the synthesis.
Caption: Proposed electrochemical reductive cleavage pathway.
Data Presentation
The following table presents hypothetical data for the optimization of the continuous electrochemical synthesis of a-Benzoyl-2-methylbenzohydrazide. These values are illustrative and would need to be determined experimentally.
| Entry | Flow Rate (mL/min) | Current (mA) | Residence Time (s) | Conversion (%) | Yield (%) | Purity (%) | Current Efficiency (%) |
| 1 | 1.0 | 50 | 60 | 75 | 68 | 92 | 85 |
| 2 | 0.5 | 50 | 120 | 92 | 85 | 94 | 88 |
| 3 | 0.25 | 50 | 240 | 98 | 91 | 95 | 90 |
| 4 | 0.5 | 100 | 120 | 95 | 88 | 93 | 75 |
| 5 | 0.5 | 150 | 120 | 96 | 89 | 90 | 65 |
Advantages of the Continuous Electrochemical Approach
-
Enhanced Safety: The small reactor volume of continuous flow systems minimizes the risk associated with handling reactive intermediates and exothermic reactions.[1]
-
Improved Selectivity and Yield: Precise control over reaction parameters such as residence time and electrode potential can lead to higher selectivity and yields compared to batch processes.[2][4]
-
Scalability: Scaling up a continuous flow process is often more straightforward than batch processes, involving longer run times or parallelization of reactors.
-
Sustainability: By replacing chemical oxidants or reductants with electricity, this method aligns with the principles of green chemistry, reducing waste and the use of hazardous materials.[3]
Conclusion
The proposed application note provides a comprehensive framework for the development of a continuous electrochemical synthesis of a-Benzoyl-2-methylbenzohydrazide. While based on a hypothetical pathway, the detailed protocol and underlying principles offer a solid starting point for researchers to explore this modern synthetic strategy. The advantages in terms of safety, control, and sustainability make continuous flow electrochemistry an attractive alternative to conventional methods in drug discovery and development. Further experimental work would be required to optimize the reaction conditions and validate this synthetic route.
References
Application Note: Synthesis and Biological Evaluation of n'-Benzoyl-2-methylbenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of n'-Benzoyl-2-methylbenzohydrazide analogs, a class of compounds with demonstrated biological activities. The synthesis is a robust two-step process involving the formation of a key hydrazide intermediate followed by acylation. This application note also summarizes the biological activities of various analogs and illustrates the synthetic workflow and a relevant biological pathway.
Introduction
Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and insecticidal properties. The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents and biological probes. The synthesis is straightforward, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
The synthesis of this compound analogs is typically achieved in a two-step sequence as illustrated below.
Step 1: Synthesis of 2-Methylbenzohydrazide
This initial step involves the hydrazinolysis of a 2-methylbenzoate ester to form the key intermediate, 2-methylbenzohydrazide.
Materials:
-
Methyl 2-methylbenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the resulting 2-methylbenzohydrazide in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound Analogs
The second step is the acylation of 2-methylbenzohydrazide with a substituted benzoyl chloride. This is an example of the Schotten-Baumann reaction.[2]
Materials:
-
2-Methylbenzohydrazide (from Step 1)
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-fluorobenzoyl chloride, etc.)
-
Pyridine or 10% aqueous sodium hydroxide solution
-
Dichloromethane (DCM) or another suitable solvent
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-methylbenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution to act as a base. Alternatively, an aqueous solution of sodium hydroxide can be used.[2]
-
Slowly add the substituted benzoyl chloride (1 equivalent) to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound analog.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3]
Data Presentation
The following table summarizes the biological activity of some n'-Benzoylhydrazide analogs and related compounds.
| Compound | Target/Organism | Activity Metric | Value | Reference |
| N'-(4-hydroxybenzylidene)-2-hydroxybenzohydrazide | DPPH radical scavenging | IC50 | 22.87 mg/L | [3] |
| N'-(4-hydroxybenzylidene)-2-hydroxybenzohydrazide | Hydroxyl radical scavenging | IC50 | 23.66 mg/L | [3] |
| N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide (4j) | Staphylococcus aureus | MIC | 3.9 mg/L | [3] |
| N'-(4-diethylaminobenzylidene)-2-hydroxybenzohydrazide (4q) | Staphylococcus aureus | MIC | 7.8 mg/L | [3] |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | IC50 | 27.04 µM | [4] |
| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | IC50 | 27.04 µM | [4] |
| N-Pentyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Butyrylcholinesterase (BuChE) | IC50 | 27.42 µM | [4] |
| N-Hexyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Butyrylcholinesterase (BuChE) | IC50 | 29.83 µM | [4] |
| N-Heptyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Butyrylcholinesterase (BuChE) | IC50 | 30.01 µM | [4] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis protocol for this compound analogs.
Caption: General synthesis workflow for this compound analogs.
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
Certain analogs of benzoylhydrazides have been identified as inhibitors of acetylcholinesterase (AChE).[4] The diagram below illustrates the role of AChE in synaptic transmission and its inhibition.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: a-Benzoyl-2-methylbenzohydrazide in the Development of Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of a-Benzoyl-2-methylbenzohydrazide and its analogs as potential novel insecticides. The protocols detailed below are representative of the methodologies employed in the research and development of diacylhydrazine-based insect growth regulators.
Introduction
Diacylhydrazine derivatives, such as a-Benzoyl-2-methylbenzohydrazide, have garnered significant attention in the field of insecticide development due to their high insecticidal selectivity, low mammalian toxicity, and environmentally benign characteristics.[1] These compounds act as nonsteroidal ecdysone agonists, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone.[2] This mode of action disrupts the normal molting process, leading to premature and incomplete molting, and ultimately, insect death. Several diacylhydrazine insecticides, including tebufenozide, methoxyfenozide, and chromafenozide, have been successfully commercialized.[1]
This document outlines the fundamental protocols for the synthesis, bio-evaluation, and characterization of a-Benzoyl-2-methylbenzohydrazide and its derivatives, providing a framework for the discovery of new insecticidal agents.
Data Presentation: Insecticidal Activity of Diacylhydrazine Analogs
The following table summarizes the insecticidal activity of various diacylhydrazine analogs against different insect species. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent derivatives.
| Compound ID | Structure/Substituents | Target Insect | Bioassay Type | Activity Metric (LC50 in mg/L) | Reference |
| 1 | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | Larval Diet Incorporation | 0.89 | [3] |
| 2 | N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | Spodoptera litura | Not Specified | High Activity (Superior to lead compound) | [2] |
| 3 | N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Spodoptera litura | Not Specified | High Activity (Equal to Tebufenozide) | [2] |
| 4 | 10g (derivative containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold) | Plutella xylostella | Larvicidal Assay | 27.49 | [1] |
| 5 | 10h (derivative containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold) | Plutella xylostella | Larvicidal Assay | 23.67 | [1] |
| 6 | 10w (derivative containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold) | Plutella xylostella | Larvicidal Assay | 28.90 | [1] |
| 7 | 6bb (N-(tert-butyl)-N'-(2,6-difluorobenzoyl)-N-2-chloronicotinohydrazine) | Mythimna separata | Not Specified | 8.77 | [4] |
| 8 | 6gb (N-(tert-butyl)-N'-(2,6-difluorobenzoyl)-N-2,5-dichloronicotinohydrazine) | Mythimna separata | Not Specified | 100% mortality at 10 mg/L | [4] |
Experimental Protocols
Synthesis of a-Benzoyl-2-methylbenzohydrazide and Analogs
This protocol describes a general two-step synthesis for diacylhydrazines.
Step 1: Synthesis of 2-Methylbenzohydrazide
-
Reaction Setup: To a solution of methyl 2-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methylbenzohydrazide.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of a-Benzoyl-2-methylbenzohydrazide
-
Reaction Setup: Dissolve 2-methylbenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield a-Benzoyl-2-methylbenzohydrazide.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Insecticidal Bioassay Protocol (Larval Diet Incorporation Method)
This protocol is designed to evaluate the insecticidal activity of the synthesized compounds against lepidopteran larvae.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone). Make serial dilutions to obtain the desired test concentrations.
-
Diet Preparation: Prepare an artificial diet for the target insect species (e.g., Spodoptera litura). While the diet is still molten, add the appropriate volume of the test compound solution to achieve the final desired concentration. A control diet should be prepared with the solvent alone.
-
Insect Rearing: Use synchronized third-instar larvae of the target insect for the assay.
-
Assay Setup: Dispense the treated and control diets into individual wells of a 24-well plate. Place one larva in each well.
-
Incubation: Maintain the plates under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Record larval mortality at 24, 48, 72, and 96 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) values using Probit analysis.
Visualizations
Synthesis Pathway of a-Benzoyl-2-methylbenzohydrazide
Caption: Synthetic route for a-Benzoyl-2-methylbenzohydrazide.
Proposed Mechanism of Action: Ecdysone Agonism
Caption: Signaling pathway of diacylhydrazine insecticides.
Experimental Workflow for Novel Insecticide Development
Caption: Workflow for novel insecticide development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Studies of n'-Benzoyl-2-methylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
n'-Benzoyl-2-methylbenzohydrazide is a chemical compound belonging to the hydrazide class, which has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. While direct antimicrobial studies on this compound are not extensively reported in publicly available literature, the benzohydrazide scaffold is a known pharmacophore in a variety of antimicrobial agents. This document provides a detailed framework for the potential application of this compound in antimicrobial research, based on data from structurally similar compounds. The protocols and expected outcomes are extrapolated from studies on related benzohydrazide and hydrazone derivatives that have shown promising antibacterial and antifungal activities.[1][2][3][4]
The structural similarity to compounds like N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), which has demonstrated significant antifungal properties, suggests that this compound could also possess antimicrobial efficacy.[5] These application notes are intended to guide researchers in the synthesis, antimicrobial screening, and mechanistic evaluation of this compound.
I. Synthesis of this compound
A common method for the synthesis of benzohydrazide derivatives involves the condensation of a benzohydrazide with a corresponding aldehyde or acyl chloride. The synthesis of this compound can be achieved by reacting 2-methylbenzohydrazide with benzoyl chloride.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-methylbenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add a base, for example, triethylamine (Et₃N) or pyridine (1.1 equivalents), to the solution to act as a proton scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add benzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of n'-Benzoyl-2-methylbenzohydrazide using FT-IR and NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
n'-Benzoyl-2-methylbenzohydrazide is a member of the benzohydrazide class of organic compounds, which are recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to their molecular structure. Therefore, accurate structural elucidation and characterization are paramount in the fields of medicinal chemistry and drug development. This application note provides a detailed protocol for the characterization of this compound using two powerful spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. FT-IR provides information about the functional groups present in the molecule, while NMR reveals the connectivity and chemical environment of the individual atoms. Together, these techniques offer a comprehensive structural analysis of the compound.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Application Notes: a-Benzoyl-2-methylbenzohydrazide as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound referred to as a-benzoyl-2-methylbenzohydrazide is chemically identified as N'-benzoyl-2-methylbenzohydrazide . This N,N'-diacylhydrazine derivative is a valuable and versatile precursor in synthetic organic chemistry, primarily for the construction of five-membered heterocyclic rings. Its rigid structure, featuring two aroyl groups attached to a hydrazine linker, makes it an ideal substrate for cyclization reactions. The resulting heterocyclic scaffolds, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. These heterocycles are known to exhibit diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
This document provides detailed protocols and synthetic pathways for utilizing this compound as a building block for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Synthesis of the Precursor: this compound
The precursor itself can be readily synthesized via the acylation of 2-methylbenzohydrazide with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Caption: Workflow for the synthesis of the precursor this compound.
Application 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The most common application of N,N'-diacylhydrazines is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. This transformation is achieved through a cyclodehydration reaction, which can be promoted by a variety of dehydrating agents. Commonly used reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂)[1][2]. The reaction involves the intramolecular cyclization of the diacylhydrazine with the elimination of a water molecule to form the stable aromatic oxadiazole ring.
References
High-performance liquid chromatography (HPLC) method for n'-Benzoyl-2-methylbenzohydrazide analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of n'-Benzoyl-2-methylbenzohydrazide.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is intended for researchers and professionals in drug development and quality control who require a reliable method for the identification and quantification of this compound. The method is designed to be robust, accurate, and precise.
Introduction
This compound is a chemical compound with the molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[1] As with many benzohydrazide derivatives, it is of interest in pharmaceutical and chemical research. The development of a validated analytical method is crucial for determining its purity, stability, and concentration in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This application note details a proposed RP-HPLC method suitable for the analysis of this compound.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% Mobile Phase A, 30% Mobile Phase B) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple purity assessment of a raw material, dissolve the sample in methanol to a concentration within the calibration range.
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Performance Characteristics (Illustrative Data)
The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is expected to be linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical and chemical industries for the quality control and characterization of this compound. Method validation should be performed in accordance with the relevant regulatory guidelines before its application to routine analysis.
References
Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide
Introduction
N'-Benzoyl-2-methylbenzohydrazide belongs to the benzohydrazide class of organic compounds. This class is a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] Research has demonstrated that benzohydrazide and its related hydrazone analogs possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4] The versatile synthesis and the ability to introduce various substituents allow for the fine-tuning of their biological profiles. These application notes provide a framework for the in vitro evaluation of this compound to elucidate its potential therapeutic applications.
Potential Biological Activities
-
Anticancer Activity: Hydrazide-hydrazone derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[5][6][7][8][9] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7][8][9] For instance, some derivatives have been found to increase caspase-3 activation, a key enzyme in the apoptotic cascade.[9] The anticancer potential of this compound can be evaluated against a panel of human cancer cell lines.
-
Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10][11][12] Benzohydrazide derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][13][14] The antimicrobial efficacy is typically quantified by determining the minimum inhibitory concentration (MIC).[10][14][15]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Several hydrazide derivatives have been investigated for their anti-inflammatory properties.[1][4][16] A common in vitro method to assess this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4]
-
Antioxidant Activity: Oxidative stress is a contributing factor to cellular damage and various pathological conditions. The radical scavenging potential of benzohydrazide derivatives can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method.[13][17]
Quantitative Data Summary
The following tables present hypothetical data for the in vitro biological activities of this compound, structured for clear comparison.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Cancer Cell Line | This compound | Doxorubicin (Positive Control) |
| A549 (Lung Carcinoma) | 15.2 ± 1.8 | 1.1 ± 0.2 |
| MCF-7 (Breast Adenocarcinoma) | 22.5 ± 2.5 | 0.9 ± 0.1 |
| HCT-116 (Colon Carcinoma) | 18.9 ± 2.1 | 1.5 ± 0.3 |
| MDA-MB-231 (Breast Adenocarcinoma) | 12.8 ± 1.5 | 1.3 ± 0.2 |
Table 2: In Vitro Antimicrobial Activity (MIC Values in µg/mL)
| Microbial Strain | This compound | Ciprofloxacin (Positive Control) |
| Staphylococcus aureus (ATCC 29213) | 32 | 1 |
| Escherichia coli (ATCC 25922) | 64 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 1 |
| Candida albicans (ATCC 90028) | 16 | 0.25 |
Table 3: In Vitro Anti-inflammatory Activity
| Treatment | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) |
| This compound | 10 | 25.3 ± 3.1 |
| 25 | 48.7 ± 4.5 | |
| 50 | 65.1 ± 5.2 | |
| Dexamethasone (Positive Control) | 10 | 85.4 ± 6.3 |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the cytotoxicity of this compound against cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound or the positive control (e.g., Doxorubicin). Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.[10][11]
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Sterile 96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Journal of Research in Pharmacy » Submission » Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine [dergipark.org.tr]
- 6. Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes [openaccess.marmara.edu.tr]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 13. jchr.org [jchr.org]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. academicjournals.org [academicjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of n'-Benzoyl-2-methylbenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of n'-Benzoyl-2-methylbenzohydrazide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors:
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Poor Quality of Reagents: Ensure that the starting materials, 2-methylbenzohydrazide and benzoyl chloride, are of high purity. The presence of impurities can lead to unwanted side reactions. Benzoyl chloride is susceptible to hydrolysis, so it should be handled in a dry environment.
-
Inadequate Reaction Conditions: The reaction temperature and time are critical. The acylation of hydrazides is often performed at low temperatures (0-5 °C) to minimize side reactions.[1][2] Insufficient reaction time may lead to incomplete conversion. It's recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Improper Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting materials and the formation of byproducts. Use of equimolar amounts of the reactants is a good starting point.
-
Ineffective Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases for this type of reaction include pyridine or triethylamine. The base should be added slowly to control the reaction exotherm.
-
Issue 2: Presence of Significant Impurities in the Product
-
Question: My final product is contaminated with significant impurities, as indicated by NMR or LC-MS. What are these impurities and how can I remove them?
-
Answer: A common impurity in the synthesis of this compound is the isomeric byproduct, N,N-dibenzoyl-2-methylhydrazine. This arises from the acylation of the same nitrogen atom twice. Another possibility is the presence of unreacted starting materials.
-
Formation of Isomeric Byproduct: The formation of the N,N-diacyl isomer can be minimized by controlling the reaction temperature. Running the reaction at lower temperatures (0-5 °C) favors the formation of the desired N,N'-diacyl product.[1][2]
-
Purification Strategy: A highly effective method for removing the N,N-diacyl isomer is through selective hydrolysis. The N,N-diacyl isomer is more susceptible to hydrolysis under acidic conditions than the desired N,N'-diacyl product. By treating the crude product with an acid (e.g., HCl) and heating, the byproduct can be hydrolyzed back to 2-methylbenzoic acid and benzohydrazide, which can then be separated. The desired product can be recovered by neutralizing the solution.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?
-
Answer: Effective isolation and purification are key to obtaining a high-purity product.
-
Initial Work-up: After the reaction is complete, the mixture is typically quenched with water or a dilute aqueous acid to remove any unreacted benzoyl chloride and the hydrochloride salt of the base. The crude product may precipitate at this stage.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A suitable solvent system should be determined experimentally. Ethanol is often a good starting point for recrystallization of benzohydrazide derivatives.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common choice for separating compounds of this polarity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction scheme for the synthesis of this compound?
-
A1: The most common route is the acylation of 2-methylbenzohydrazide with benzoyl chloride in the presence of a base like pyridine or triethylamine. The base is necessary to scavenge the hydrochloric acid produced during the reaction.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction.
-
-
Q3: What are the key safety precautions to take during this synthesis?
-
A3: Benzoyl chloride is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, especially during the addition of benzoyl chloride and the base, so it should be performed with adequate cooling and slow addition of reagents.
-
Data Presentation
The yield of this compound is influenced by several factors. The following table summarizes expected yield trends based on common observations in diacylhydrazine synthesis.
| Parameter | Condition | Expected Yield | Rationale |
| Temperature | 0-5 °C | High | Minimizes the formation of the N,N-diacyl byproduct. |
| Room Temperature | Moderate to High | May lead to a slight increase in byproduct formation. | |
| > 50 °C | Low to Moderate | Significantly increases the rate of side reactions. | |
| Solvent | Dichloromethane | High | A common aprotic solvent that is unreactive towards the reactants. |
| Tetrahydrofuran (THF) | High | Another suitable aprotic solvent. | |
| Toluene | Moderate to High | Can be used, especially for higher temperature reactions. | |
| Base | Pyridine | High | Acts as a base and a nucleophilic catalyst. |
| Triethylamine | High | A non-nucleophilic base that effectively scavenges HCl. | |
| No Base | Very Low | The generated HCl will protonate the starting hydrazide, deactivating it. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-methylbenzohydrazide (1.50 g, 10 mmol) in dry dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.5 mL, 11 mmol).
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.16 mL, 10 mmol) in dry dichloromethane (10 mL) to the cooled mixture over 30 minutes.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexane).
-
Once the reaction is complete, quench the reaction by adding 20 mL of water.
-
Separate the organic layer, wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
Protocol 2: Purification of this compound via Selective Hydrolysis
-
Dissolve the crude this compound containing the N,N-diacyl impurity in a mixture of water and a suitable co-solvent if necessary (e.g., ethanol).
-
Add concentrated hydrochloric acid to adjust the pH to less than 3.
-
Heat the mixture to 80-100 °C and maintain for 1-2 hours to selectively hydrolyze the N,N-diacyl byproduct.
-
Cool the reaction mixture to room temperature. The hydrolyzed byproduct (2-methylbenzoic acid) may precipitate and can be removed by filtration.
-
Carefully neutralize the filtrate with a base (e.g., NaOH solution) to a pH of 8-10.
-
The pure this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway versus a common side reaction.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Optimizing reaction conditions for n'-Benzoyl-2-methylbenzohydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-Benzoyl-2-methylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through the acylation of 2-methylbenzohydrazide with benzoyl chloride in the presence of a base. This is a nucleophilic acyl substitution reaction.
Q2: Which solvents are recommended for this synthesis?
Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly used solvents for this type of reaction. The choice of solvent can influence reaction kinetics and solubility of the starting materials and product.
Q3: What is the role of the base in this reaction?
A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting hydrazide, which would render it non-nucleophilic.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials (2-methylbenzohydrazide) and the appearance of the product spot indicate the progression of the reaction.
Q5: What is the expected yield for this synthesis?
The yield can vary significantly depending on the reaction conditions. With optimized conditions, yields can range from 70% to over 90%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive benzoyl chloride due to hydrolysis. 2. Insufficient base. 3. Low reaction temperature. 4. Poor quality starting materials. | 1. Use freshly opened or distilled benzoyl chloride. 2. Ensure at least one equivalent of base is used. 3. Try running the reaction at room temperature or slightly warming it. 4. Check the purity of 2-methylbenzohydrazide and benzoyl chloride by NMR or melting point. |
| Formation of Multiple Products (Impure Product) | 1. Di-acylation of the hydrazide (formation of N,N'-dibenzoyl-2-methylbenzohydrazide). 2. Side reactions due to excess benzoyl chloride. | 1. Add the benzoyl chloride solution slowly to the reaction mixture at a low temperature (0 °C) to favor mono-acylation. 2. Use a stoichiometric amount or a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents). |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent. 2. Oily product instead of a solid. | 1. Try a different solvent or a mixture of solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a polar solvent (e.g., ethyl acetate). If it persists as an oil, column chromatography may be necessary. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., temperature, stirring speed). | 1. Use reagents from the same batch for a series of experiments. 2. Maintain consistent reaction parameters using controlled equipment (e.g., temperature-controlled bath, magnetic stirrer with a tachometer). |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 2-methylbenzohydrazide (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM).
-
Reaction Setup: Place the flask in an ice bath and stir the solution for 15 minutes.
-
Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (1.05 equivalents) in DCM to the flask over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, wash the mixture with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Triethylamine | 0 to RT | 3 | 85 |
| 2 | THF | Triethylamine | 0 to RT | 3 | 78 |
| 3 | Chloroform | Triethylamine | 0 to RT | 3 | 82 |
| 4 | DCM | Pyridine | 0 to RT | 3 | 80 |
| 5 | DCM | Triethylamine | RT | 2 | 88 |
| 6 | DCM | Triethylamine | 0 | 5 | 75 |
Table 2: Effect of Benzoyl Chloride Equivalents on Yield
| Entry | Benzoyl Chloride (Equivalents) | Yield (%) | Purity (by NMR) |
| 1 | 1.00 | 82 | >98% |
| 2 | 1.05 | 88 | >98% |
| 3 | 1.10 | 91 | ~97% (minor di-acylated impurity) |
| 4 | 1.20 | 89 | ~95% (increased di-acylated impurity) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Overcoming Solubility Challenges of n'-Benzoyl-2-methylbenzohydrazide in Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n'-Benzoyl-2-methylbenzohydrazide and related benzohydrazide compounds. The focus is on addressing and overcoming solubility issues commonly encountered during in vitro and cell-based bioassays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after adding my this compound stock solution to the aqueous assay buffer. What is the likely cause?
A1: This is a common issue for poorly water-soluble compounds. The precipitation is likely due to the compound's low aqueous solubility. When the DMSO stock solution is diluted into the aqueous buffer, the compound may crash out of solution as its concentration exceeds its solubility limit in the final assay medium.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for bioassays.[2] It is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to use anhydrous DMSO to prevent compound degradation and to be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based bioassay?
A3: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and toxicity.[2] It is always recommended to run a vehicle control (assay medium with the same final concentration of DMSO) to assess the impact of the solvent on your experimental system.
Q4: Are there alternative solvents to DMSO that I can use?
A4: Yes, other solvents such as dimethyl formamide (DMF), ethanol, methanol, and polyethylene glycol (PEG) can be used.[2] However, their compatibility with your specific assay system must be validated. For instance, alcohols can be more toxic to cells than DMSO.
Q5: How can I increase the solubility of this compound in my aqueous assay buffer?
A5: Several strategies can be employed to enhance aqueous solubility:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Use of co-solvents: Adding a small percentage of a water-miscible organic solvent (like ethanol or PEG) to the assay buffer can help.
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Inclusion of solubilizing agents: Surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.[3]
-
Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution.[4]
Troubleshooting Guides
Guide 1: Precipitate Formation in Assay Wells
This guide provides a step-by-step approach to troubleshoot compound precipitation observed during or after addition to the assay medium.
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation in bioassays.
Data Presentation
| Solvent | Type | General Suitability for Benzohydrazides | Maximum Recommended Concentration in Cell-Based Assays |
| DMSO | Polar aprotic | High | < 0.5% |
| DMF | Polar aprotic | High | < 0.5% |
| Ethanol | Polar protic | Moderate | < 1% |
| Methanol | Polar protic | Moderate | < 1% |
| Polyethylene Glycol (PEG 400) | Polar protic | Moderate | 1-5% |
| Aqueous Buffer (e.g., PBS) | Aqueous | Low | N/A |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 254.28 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
-
Procedure:
-
Weigh out 2.54 mg of this compound and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a general method to estimate the kinetic solubility of a compound in an aqueous buffer.[5][6][7]
Workflow for Kinetic Solubility Assessment
Caption: A workflow diagram for determining the kinetic solubility of a compound.
-
Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.
-
Materials:
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10 mM stock solution of the compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader with nephelometry or absorbance reading capabilities
-
-
Procedure:
-
Create a series of 2-fold dilutions of the 10 mM stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to triplicate wells.
-
Add 198 µL of PBS to each well. This will result in a 1:100 dilution of the DMSO stock and a final DMSO concentration of 1%.
-
Include a blank control with 2 µL of DMSO and 198 µL of PBS.
-
Seal the plate and mix on a plate shaker for 5 minutes.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the light scattering (turbidity) using a nephelometer or the absorbance at a wavelength between 500-700 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank control.
-
Signaling Pathway Considerations
While the specific biological targets of this compound are not extensively characterized in publicly available literature, benzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[8][9] When investigating such activities, it is crucial to consider the potential signaling pathways involved. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a small molecule inhibitor, leading to an anti-inflammatory response.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: An example of a signaling pathway that could be a target for anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Recrystallization of a-Benzoyl-2-methylbenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of a-Benzoyl-2-methylbenzohydrazide. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of a-Benzoyl-2-methylbenzohydrazide?
Q2: What is the general procedure for recrystallizing a-Benzoyl-2-methylbenzohydrazide?
A2: The general procedure for recrystallization involves the following steps:
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Dissolution: Dissolve the crude a-Benzoyl-2-methylbenzohydrazide in the minimum amount of a suitable solvent at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield of crystals.
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Crystallization: Crystals of the purified compound should form as the solution cools and becomes supersaturated.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[6]
Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?
A3: Failure to crystallize upon cooling is a common issue, often due to supersaturation. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a template for further crystal formation.[7]
-
Reducing Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Lowering Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath or a refrigerator.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly. To remedy this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - The compound is highly soluble in the solvent even at low temperatures. - Premature crystallization during hot filtration. | - Concentrate the solution by evaporating some of the solvent and cool again.[8] - Try a different solvent or a mixed solvent system. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities. - Co-precipitation of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the desired product). - Ensure the cooling process is slow to allow for selective crystallization. |
| Crystallization happens too quickly | - The solution is too concentrated. - The solution was cooled too rapidly. | - Add a small amount of extra hot solvent to the solution.[7] - Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Difficulty in filtering the crystals | - Crystals are too fine (powdery). | - This can be a result of very rapid crystallization. Try to achieve a slower crystal growth rate by slower cooling. |
Experimental Protocol: General Recrystallization Workflow
The following is a generalized experimental protocol for the recrystallization of a-Benzoyl-2-methylbenzohydrazide.
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Solvent Selection: In a small test tube, add a few milligrams of the crude compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude a-Benzoyl-2-methylbenzohydrazide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.
Recrystallization Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting guide for the synthesis of benzohydrazide derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of benzohydrazide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in benzohydrazide synthesis can stem from several factors. Here are some common causes and potential solutions:
-
Incomplete Reaction: The reaction between the ester (e.g., methyl benzoate) and hydrazine hydrate may not have gone to completion.
-
Solution: Increase the reaction time or temperature. While some protocols suggest refluxing for 2 hours, extending this to 5-8 hours can sometimes improve yields.[1][2][3] Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.[1]
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Solution: Ensure the correct stoichiometry. A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction forward.[1]
-
-
Purity of Reactants: The purity of your starting materials, particularly the ester and hydrazine hydrate, is crucial.
-
Solution: Use freshly distilled or high-purity reagents. Impurities can interfere with the reaction.
-
-
Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions. Running the reaction at the lowest effective temperature can minimize side reactions. Using a catalyst, such as TiO2 nanoparticles in some specialized syntheses, might improve selectivity and yield under milder conditions.[4]
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
-
Solution: After the reaction, cooling the mixture at room temperature should precipitate the benzohydrazide.[1] Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1] For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol).[1][3]
-
Q2: I am having difficulty purifying my benzohydrazide derivative. What are the best purification techniques?
A2: Purification is critical for obtaining high-quality benzohydrazide derivatives. Here are the recommended methods:
-
Recrystallization: This is the most common and effective method for purifying solid benzohydrazide derivatives.
-
Protocol: Dissolve the crude product in a minimum amount of hot solvent (ethanol is frequently used).[1][3] If the solution is colored, you can add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.
-
-
Chromatography: If recrystallization does not yield a pure product, column chromatography is a viable alternative.
-
Protocol: The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of your specific derivative. A common eluent system is a mixture of ethanol and chloroform.[5] Thin Layer Chromatography (TLC) should be used to monitor the progress of the reaction and the purity of the fractions.[6]
-
Q3: I am observing unexpected peaks in my NMR or IR spectra. What could be the cause?
A3: Unexpected spectral peaks usually indicate the presence of impurities or side products.
-
FT-IR Spectroscopy:
-
Expected Peaks: For a typical benzohydrazide, you should observe N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H stretching.[4][7]
-
Troubleshooting: The absence of a broad O-H stretch from a carboxylic acid starting material (if applicable) and the presence of the characteristic N-H and C=O bands are good indicators of successful synthesis. The disappearance of the ester C-O stretch from the starting material is also a key indicator.
-
-
¹H NMR Spectroscopy:
-
Expected Peaks: Key signals include the CONH proton (often a singlet around δ 10.6 ppm), aryl protons in their characteristic regions, and potentially protons from substituents.[4]
-
Troubleshooting: The presence of a peak corresponding to the methoxy or ethoxy group of the starting ester indicates an incomplete reaction. Broad signals may indicate the presence of water or other protic impurities.
-
-
Mass Spectrometry:
-
Expected Peak: The molecular ion peak (M+) should correspond to the calculated molecular weight of your benzohydrazide derivative.[4]
-
Troubleshooting: Peaks corresponding to starting materials or common side products can help identify impurities.
-
Experimental Protocols
Synthesis of Benzohydrazide from Methyl Benzoate (Conventional Method)
-
Reaction Setup: In a round-bottomed flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1]
-
Reflux: Reflux the mixture for 2-5 hours.[1][3] The progress of the reaction can be monitored by TLC.[6]
-
Precipitation: After the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.[1]
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.[1]
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize from ethanol.[1][3]
Synthesis of a Benzohydrazide Schiff Base Derivative
-
Dissolution: Dissolve the synthesized benzohydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Addition of Aldehyde: Add an equimolar amount of the desired substituted aldehyde to the solution. A few drops of a catalyst, such as concentrated hydrochloric acid, can be added.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours, or reflux if necessary.[3] The formation of a precipitate indicates product formation.
-
Work-up: Filter the solid product, wash with a suitable solvent (e.g., petroleum ether), and dry.
-
Purification: Recrystallize the crude Schiff base from an appropriate solvent, such as ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Benzohydrazide Synthesis
| Starting Ester | Method | Reaction Time | Solvent | Yield (%) | Reference |
| Methyl Benzoate | Conventional | 2 hours | None | - | [1] |
| Methyl Benzoate | Microwave | 3 minutes | Ethanol | - | [1] |
| Ethyl Benzoate | Conventional | 8 hours | Ethanol | 66 | [2] |
| Methyl Benzoate | Conventional | 5 hours | Ethanol | 93 | [3] |
Table 2: Spectroscopic Data for a Representative Benzohydrazide Derivative (4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide) [7]
| Technique | Key Peaks/Signals |
| FT-IR (cm⁻¹) | 3347-3434 (N-H), 2829-3079 (Aromatic C-H), 1595-1654 (C=O), 1511-1598 (C=N) |
| ¹H NMR (δ, ppm) | 11.8-11.9 (s, 1H, NH), 8.3-8.7 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.7-3.8 (s, OCH₃) |
Visualizations
Caption: General experimental workflow for the synthesis of benzohydrazide derivatives.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis routes of Benzohydrazide [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. lsdjmr.com [lsdjmr.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 7. derpharmachemica.com [derpharmachemica.com]
a-Benzoyl-2-methylbenzohydrazide byproduct identification and removal
This technical support center provides guidance for researchers, scientists, and drug development professionals working with a-Benzoyl-2-methylbenzohydrazide. It offers troubleshooting advice and answers to frequently asked questions regarding byproduct identification and removal during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for a-Benzoyl-2-methylbenzohydrazide?
A1: a-Benzoyl-2-methylbenzohydrazide is typically synthesized via the acylation of a hydrazide with a benzoyl chloride. There are two primary routes:
-
Reaction of 2-methylbenzohydrazide with benzoyl chloride .
-
Reaction of benzohydrazide with 2-methylbenzoyl chloride .
Both reactions are usually carried out in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid formed during the reaction.[1]
Q2: What are the most common byproducts in the synthesis of a-Benzoyl-2-methylbenzohydrazide?
A2: The most common byproducts are typically:
-
Unreacted starting materials: 2-methylbenzohydrazide, benzoyl chloride, benzohydrazide, or 2-methylbenzoyl chloride.
-
Hydrolysis products: Benzoic acid and 2-methylbenzoic acid, formed if the corresponding benzoyl chloride reacts with water.[2][3]
-
Diacylated hydrazines: Symmetrical (e.g., 1,2-dibenzoylhydrazine) or unsymmetrical diacylated byproducts can form, especially if reaction conditions are not carefully controlled.
-
Salts: Hydrochloride salts of the base used (e.g., pyridinium chloride) will be present in the crude product.
Q3: How can I identify these byproducts in my reaction mixture?
A3: Several analytical techniques can be used for byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in the reaction mixture compared to the starting materials and a pure standard of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and impurities by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the byproducts, aiding in their identification.[5]
Q4: What are the general strategies for removing these byproducts?
A4: Purification can be achieved through a combination of the following methods:
-
Aqueous Wash/Extraction: Washing the crude product with a dilute basic solution (e.g., sodium bicarbonate) can remove acidic byproducts like benzoic acid and 2-methylbenzoic acid by converting them into their water-soluble salts.[1] A subsequent wash with dilute acid can remove basic impurities.
-
Recrystallization: This is a highly effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents for hydrazides include ethanol, methanol, or mixtures with water.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be used to isolate the desired product from closely related byproducts.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | • Inactive reagents (e.g., hydrolyzed benzoyl chloride).• Insufficient reaction time or temperature.• Ineffective base to neutralize HCl. | • Use fresh or properly stored benzoyl chloride.• Monitor the reaction by TLC until the starting material is consumed.• Ensure the use of a suitable and sufficient amount of base. |
| Product is an Oil and Does Not Solidify | • Presence of significant impurities depressing the melting point.• Residual solvent. | • Attempt purification by column chromatography.• Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Multiple Spots on TLC After Reaction | • Incomplete reaction.• Formation of multiple byproducts. | • Allow the reaction to proceed for a longer duration or with gentle heating.• Proceed with the purification steps (aqueous wash and recrystallization) to remove byproducts. |
| Product Contaminated with Carboxylic Acid (e.g., Benzoic Acid) | • Hydrolysis of benzoyl chloride during the reaction or workup.[2] | • Wash the organic layer with a saturated solution of sodium bicarbonate during workup to extract the acidic byproduct.[1] |
| Final Product has a Low Melting Point | • Presence of impurities. | • Recrystallize the product again from a suitable solvent system. Consider using a different solvent or solvent pair. |
Quantitative Data
The following tables contain illustrative data for demonstration purposes.
Table 1: Effect of Reaction Conditions on Byproduct Formation (Illustrative Example)
| Entry | Base | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Benzoic Acid Byproduct (%) |
| 1 | Pyridine | 0 | 4 | 75 | 5 |
| 2 | Pyridine | 25 | 2 | 85 | 8 |
| 3 | Triethylamine | 0 | 4 | 80 | 4 |
| 4 | Triethylamine | 25 | 2 | 90 | 7 |
Table 2: Comparison of Purification Methods (Illustrative Example)
| Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Recrystallization (Ethanol) | 85 | 98.5 | 80 |
| Aqueous Wash + Recrystallization | 85 | 99.2 | 75 |
| Column Chromatography | 85 | >99.8 | 60 |
Experimental Protocols
Protocol 1: Synthesis of a-Benzoyl-2-methylbenzohydrazide
-
Dissolve 2-methylbenzohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as pyridine or triethylamine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, proceed with the workup as described in the purification protocol.
Protocol 2: Byproduct Removal and Purification
-
Quench the reaction mixture with water.
-
If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using a water-miscible solvent, extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol) to obtain the pure a-Benzoyl-2-methylbenzohydrazide.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
This method should allow for the separation of the main product from more polar byproducts (like carboxylic acids) and less polar starting materials.[4]
Visualizations
Caption: Synthesis pathway and common byproduct formation.
References
Enhancing the purity of n'-Benzoyl-2-methylbenzohydrazide for biological screening
This technical support center provides troubleshooting guidance and detailed protocols for researchers working on the synthesis, purification, and biological screening of n'-Benzoyl-2-methylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 65349-09-9) is a synthetic organic compound belonging to the benzohydrazide class.[1][2] Compounds in this class are known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them subjects of interest in drug discovery and medicinal chemistry.[3][4]
Q2: What are the potential biological applications of this compound?
A2: While specific data on this compound is limited, related benzohydrazide derivatives have been evaluated for various biological activities. These include roles as enzyme inhibitors (e.g., EGFR kinase inhibitors), antimicrobial agents against bacteria and fungi, and antioxidants.[4][5][6] Biological screening is necessary to determine the specific activity profile of the purified compound.
Q3: How should I properly store this compound?
A3: The compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container to protect it from moisture and light.[1]
Q4: What are the essential characterization techniques for this compound?
A4: To confirm the identity and purity of your synthesized this compound, standard analytical techniques should be used. These include Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to elucidate the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight.[3][7][8] Thin-Layer Chromatography (TLC) is crucial for monitoring reaction progress and assessing purity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Q5: My reaction yield is significantly lower than expected. What are the common causes?
A5: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction using TLC until the starting material is consumed. Reaction times may need to be extended.
-
Moisture: The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents. Hydrazine starting materials can be hygroscopic.[9]
-
Suboptimal Temperature: The reaction between a benzohydrazide and a benzoyl chloride may require specific temperature control. Low temperatures can slow the reaction, while excessively high temperatures can lead to side products.
-
Purification Losses: Significant material can be lost during workup and purification steps like recrystallization or chromatography. Ensure the correct solvent systems are used to minimize loss.
Q6: The purity of my compound is low even after initial washing. What are the likely impurities?
A6: Common impurities include:
-
Unreacted Starting Materials: Residual 2-methylbenzohydrazide or benzoyl chloride (or its hydrolysis product, benzoic acid).
-
Side Products: A common side product in reactions involving hydrazides is the N,N'-diacylated hydrazine, where both nitrogen atoms of the hydrazine linker are acylated. A patent for a similar compound suggests that isomeric byproducts can also form.[10]
Q7: Standard recrystallization is not improving the purity. What should I try next?
A7: If a single-solvent recrystallization is ineffective, consider the following:
-
Solvent System Change: Experiment with different solvents or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[11]
-
pH Adjustment Wash: A method adapted from a patent for a similar compound involves an acid-base wash.[10] By-products like unreacted acidic or basic starting materials can be removed by washing the crude product (dissolved in an organic solvent) with a dilute acid or base solution.
-
Column Chromatography: For difficult separations, silica gel column chromatography is the most effective method.[4][11] Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation between your product and the impurities.
Q8: My final product appears oily or fails to crystallize. What can I do?
A8: This is often due to persistent impurities or residual solvent.
-
Purity Check: First, confirm the presence of a single major spot on TLC. If multiple spots are present, further purification is required (See Q7).
-
Solvent Removal: Ensure all solvent has been removed under high vacuum. Gentle heating may be required.
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., n-hexane or diethyl ether).[11] Stir or sonicate the mixture. This can wash away oily impurities and induce crystallization of the desired product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65349-09-9 | [2] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [2] |
| Molecular Weight | 254.28 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | |
| Storage | 2-8°C, desiccated | [1] |
Table 2: Representative Analytical Data
| Analysis | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals expected in the aromatic region (δ 7.0-8.0 ppm), singlets for the N-H protons (δ ~10-12 ppm), and a singlet for the methyl (CH₃) group (δ ~2.3-2.5 ppm).[3] |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to two carbonyl carbons (C=O) (δ ~160-170 ppm), multiple aromatic carbons (δ ~120-140 ppm), and one methyl carbon (δ ~20 ppm).[8] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[3] |
| Purity (HPLC) | For biological screening, purity should ideally be >95%. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the acylation of a hydrazide.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-methylbenzohydrazide in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add 1.05 equivalents of benzoyl chloride dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC, checking for the consumption of the 2-methylbenzohydrazide starting material.
-
Workup: Once the reaction is complete, quench it by adding distilled water. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol, methanol, or an ethanol/water mixture) dropwise while heating gently.[3] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent, and dry them under vacuum.[6]
Protocol 3: Biological Screening - DPPH Radical Scavenging Assay
This protocol assesses the antioxidant potential of the purified compound.[3][6]
-
Preparation of Solutions:
-
Prepare a stock solution of the purified this compound in a suitable solvent like DMSO or methanol (e.g., 1 mg/mL).[5]
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.
-
Use a known antioxidant like ascorbic acid or Trolox as a positive control.
-
-
Assay:
-
In a 96-well plate, add a specific volume of your compound solution at various concentrations.
-
Add the DPPH solution to each well and mix.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Analysis: Measure the absorbance of each well at approximately 517 nm using a microplate reader. The scavenging activity is calculated as a percentage of the reduction in absorbance compared to the control.
Visualizations
A series of diagrams illustrating key workflows and logical processes are provided below.
Caption: General workflow from synthesis to biological screening of the target compound.
References
- 1. chiralen.com [chiralen.com]
- 2. guidechem.com [guidechem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
a-Benzoyl-2-methylbenzohydrazide vs. Commercial Insecticides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of a-Benzoyl-2-methylbenzohydrazide and its analogs with commercially available insecticides. The data presented is compiled from various scientific studies to offer an objective overview of their relative potencies and mechanisms of action.
Efficacy Comparison of Insecticides Against Spodoptera litura
The following table summarizes the 50% lethal concentration (LC50) values of a benzoylhydrazide analog and several commercial insecticides against the common cutworm, Spodoptera litura, a significant agricultural pest. Lower LC50 values indicate higher toxicity to the insect.
| Compound | Class/Target | LC50 (mg/L or ppm) | Test Species | Reference |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Benzoylhydrazide (Ecdysone Receptor Agonist) | 0.89 | Spodoptera litura | [1] |
| Tebufenozide | Benzoylhydrazide (Ecdysone Receptor Agonist) | 65.7 | Spodoptera littoralis | [2] |
| Emamectin Benzoate | Avermectin (Chloride Channel Activator) | 0.000954 - 0.6 | Spodoptera litura | [3][4] |
| Chlorantraniliprole | Diamide (Ryanodine Receptor Modulator) | 0.56 | Spodoptera litura | [5] |
Note: Direct efficacy data for a-Benzoyl-2-methylbenzohydrazide was not available in the reviewed literature. The data for N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide, a structurally related benzoylhydrazide, is presented as a proxy for the potential efficacy of this class of compounds.[1]
Mechanism of Action: Ecdysone Receptor Agonism
Benzoylhydrazide insecticides, including a-Benzoyl-2-methylbenzohydrazide, act as agonists of the ecdysone receptor.[6] Ecdysone is a crucial steroid hormone in insects that regulates molting and other developmental processes.[7][8] By mimicking the action of ecdysone, these compounds induce a premature and incomplete molt, leading to larval death.[6]
The following diagram illustrates the simplified signaling pathway of the ecdysone receptor.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nile.enal.sci.eg [nile.enal.sci.eg]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. entomologyresearchjournal.com [entomologyresearchjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ecdysone receptor - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Benzohydrazide Derivatives: A Guide to Biological Activity
Benzohydrazide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities range from anticancer and antimicrobial to antioxidant and enzyme inhibition, making them promising candidates for drug discovery and development.[1][3][4] This guide provides a comparative analysis of the biological performance of various benzohydrazide derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Anticancer and Antiproliferative Activity
Benzohydrazide derivatives have demonstrated notable efficacy against several human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular pathways, such as those regulated by Epidermal Growth Factor Receptor (EGFR), a key player in tumor proliferation and survival.[5]
A comparative study of novel benzohydrazide derivatives containing dihydropyrazole moieties revealed significant antiproliferative activities.[5] Compound H20 emerged as a particularly potent agent, exhibiting low IC₅₀ values across multiple cancer cell lines, as detailed in the table below. Its efficacy is attributed to strong EGFR kinase inhibition.[5][6] Other studies have also identified derivatives with potent anticancer effects against colon, lung, and cervical cancer cell lines.[1][7]
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of Benzohydrazide Derivatives
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | HCT 116 (Colon) | EGFR Kinase Inhibition (IC₅₀ in µM) | Reference |
| H20 | 0.46 | 0.29 | 0.15 | 0.21 | - | 0.08 | [5] |
| Erlotinib (Control) | - | - | - | - | - | 0.03 | [5] |
| Compound 4 | - | - | - | - | 1.88 | - | [1] |
| Compound 14 | - | - | - | - | 37.71 | - | [1] |
| Compound 5t | - | - | 660 nM (0.66 µM) | - | - | - | [1] |
| Compound 2a | Moderate Activity | - | - | - | - | - | [1] |
Antimicrobial Activity
The development of novel antimicrobial agents is crucial to combat drug-resistant pathogens.[8] Benzohydrazide derivatives have been extensively evaluated for their in vitro antibacterial and antifungal properties.[8][9]
Schiff bases derived from benzohydrazide, in particular, have shown promising results. For instance, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3 ) was found to be more active against E. coli than other synthesized derivatives and comparable to the reference drug Gentamycin.[9] The antimicrobial potential is often assessed by measuring the zone of inhibition or determining the minimum inhibitory concentration (MIC).[4][9]
Table 2: Comparative Antimicrobial Activity of Benzohydrazide Derivatives
| Compound/Derivative | S. aureus (Gram+) | E. coli (Gram-) | A. niger (Fungus) | Method | Reference |
| S3 | - | pMIC = 15 | pMIC > 14 | Agar Well Diffusion | [9] |
| Gentamycin (Control) | - | pMIC = 13 | pMIC = 13 | Agar Well Diffusion | [9] |
| Compound 6b, 6c, 6d | Remarkable Activity | Remarkable Activity | Remarkable Activity | Not Specified | [8] |
| Compound 4f | Potent Activity | Potent Activity | Potent Activity | Not Specified | [1] |
| Various Derivatives | Zone of Inhibition: 11-42 mm | Zone of Inhibition: 11-42 mm | - | Agar Well Diffusion | [10] |
Enzyme Inhibition
Beyond broad cellular effects, benzohydrazide derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential for targeted therapies.[5][11] Human carbonic anhydrase isozymes (hCA-I and hCA-II), which are therapeutic targets for various diseases, are effectively inhibited by these compounds.[11] Additionally, their role as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) suggests potential applications in neurodegenerative disorders.[3][12]
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀ in µM)
| Compound/Derivative | hCA-I | hCA-II | MAO-B | AChE | Reference |
| 2-amino 3-nitro benzohydrazide (10) | 0.030 | 0.047 | - | - | [11] |
| ohbh10 | - | - | Potential Dual Inhibitor | Potential Dual Inhibitor | [3][12] |
Experimental Protocols and Workflows
The biological evaluation of benzohydrazide derivatives relies on a series of standardized in vitro assays. The general workflow involves the synthesis of the compounds, followed by a cascade of screening tests to determine their specific activities.
Caption: General workflow for synthesis and biological screening of benzohydrazide derivatives.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.[5]
-
Compound Treatment : The cells are treated with various concentrations of the synthesized benzohydrazide derivatives and incubated for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition : MTT solution is added to each well, and the plates are incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[5]
Antimicrobial Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of compounds.[9]
-
Media Preparation : A suitable agar medium is prepared, sterilized, and poured into petri plates.[4][9]
-
Inoculation : The solidified agar is swabbed with a standardized broth culture of the test microorganism (e.g., E. coli, S. aureus).[9]
-
Well Creation : Wells are created in the agar using a sterile borer.
-
Compound Application : A specific concentration of the test compound dissolved in a solvent like DMSO is added to the wells. A standard antibiotic (e.g., Gentamycin) serves as a positive control.[9]
-
Incubation : The plates are incubated at 37°C for 24-48 hours.[4][9]
-
Measurement : The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured in millimeters.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 11. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of N'-Benzoyl-2-methylbenzohydrazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N'-benzoyl-2-methylbenzohydrazide scaffold has emerged as a promising pharmacophore in the development of novel bioactive compounds. Analogs of this structure have demonstrated a wide spectrum of biological activities, including insecticidal, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective agents.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the benzoyl and methylbenzoyl rings. The following tables summarize key quantitative data from various studies.
Table 1: Insecticidal Activity of N'-Benzoyl-N-(tert-butyl)benzohydrazide Analogs against Spodoptera litura
| Compound | R1-Substituent (Benzoheterocycle) | LC50 (mg/L) | Reference |
| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | 1,3-Benzodioxole | High | [1] |
| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | 2,3-Dihydro-1,4-benzodioxine | High | [1] |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | 5-Methyl-6-chromane | 0.89 | [2] |
Note: "High" insecticidal activity was reported as superior to the parent compound and equal to the commercial insecticide tebufenozide, though specific LC50 values were not provided in the abstract.[1]
Table 2: Enzyme Inhibition Activity of Benzoyl Hydrazone Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [3][4] |
| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [3][4] |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BuChE) | ≥ 62.5 | [5] |
| Compound 7f (a benzoyl hydrazone) | Acetylcholinesterase (AChE) | - | [6] |
| Compound 7f (a benzoyl hydrazone) | Butyrylcholinesterase (BuChE) | - | [6] |
| Compound 7e (a benzoyl hydrazone) | Tyrosinase | - | [6] |
| Compound 7j (a benzoyl hydrazone) | Urease | - | [6] |
Note: Specific IC50 values for compounds 7e, 7f, and 7j were not provided in the abstract but were highlighted as the most active in their respective series.[6]
Table 3: Antimicrobial Activity of Amino Acid-(N'-Benzoyl) Hydrazide Analogs
| Compound Class | Test Organism | Activity Level | Reference |
| Amino acid-(N`-benzoyl) hydrazide hydrochloride salts and their Cu/Cd complexes | S. aureus, E. coli | Several compounds showed comparable activity to ampicillin | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are summaries of key experimental protocols used in the evaluation of this compound analogs.
Insecticidal Activity Assay (against Spodoptera litura)
The insecticidal activity of the synthesized analogs is typically evaluated against larvae of the common cutworm, Spodoptera litura. A series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues were synthesized and tested for their insecticidal activity [9]. The introduction of a methyl group at the R1 position of the benzoheterocycle moiety was found to strongly increase the insecticidal activity [9].
-
Compound Preparation : Test compounds are dissolved in a suitable solvent, such as acetone or DMSO, to prepare stock solutions.
-
Diet Preparation : A series of dilutions of the test compounds are prepared and incorporated into an artificial diet for the larvae.
-
Insect Rearing : Larvae of a specific instar are placed on the treated diet in individual containers.
-
Incubation : The containers are maintained under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment : Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis : The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the test population, is calculated using probit analysis.
Enzyme Inhibition Assays (Cholinesterase)
The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often determined using Ellman's method [14, 18].
-
Reagent Preparation : Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Assay Procedure : In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a specified period.
-
Reaction Initiation : The substrate is added to initiate the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement : The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis : The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is calculated from the dose-response curve.
Antimicrobial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the microdilution method.
-
Bacterial Culture : Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli).
-
Compound Dilution : Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation : Add the standardized bacterial inoculum to each well.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: General workflow for a structure-activity relationship (SAR) study.
Hypothesized Signaling Pathway: Ecdysone Receptor Activation
Many diacylhydrazine insecticides, which share structural similarities with this compound analogs, act as ecdysone receptor agonists. This diagram illustrates the hypothesized mechanism of action.
Caption: Hypothesized ecdysone receptor signaling pathway for diacylhydrazine analogs.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity | Semantic Scholar [semanticscholar.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Validating the Antimicrobial Potential of n'-Benzoyl-2-methylbenzohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. Benzohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of the antimicrobial potential of benzohydrazide derivatives, with a focus on validating the activity of compounds structurally related to n'-Benzoyl-2-methylbenzohydrazide. Due to the limited availability of specific data for this compound, this guide utilizes data from closely related 2-substituted benzohydrazide analogs to provide a relevant comparative framework.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The following table summarizes the MIC values for benzohydrazide derivatives against common bacterial and fungal strains, compared with standard antibiotics.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzohydrazide Derivatives | |||
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | [4] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 | [4] |
| N'-benzylidene-2-hydroxybenzohydrazide | Escherichia coli | >1000 | [4] |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6 | [3] |
| Escherichia coli | 0.013 - 0.016 | [3][5] | |
| Erythromycin | Staphylococcus aureus | 0.25 - 2048 | |
| Escherichia coli | 20 | [6] | |
| Gentamicin | Staphylococcus aureus | 0.12 - 1 | [1] |
| Escherichia coli | 0.25 - 1 | [1] |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the antimicrobial activity of any new compound. The following are detailed methodologies for two standard assays used in antimicrobial screening.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][7]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the benzohydrazide derivative in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium.[8]
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
The agar well diffusion method is a common technique for preliminary screening of antimicrobial activity.[9][10][11]
1. Preparation of Materials:
-
Test Compound: Prepare solutions of the benzohydrazide derivative at various concentrations.
-
Bacterial Strains: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
-
Agar Medium: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.
2. Inoculation:
-
Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the MHA plate to create a bacterial lawn.
3. Assay Procedure:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of antimicrobial activity.
Caption: Workflow for validating the antimicrobial activity of a novel compound.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many benzohydrazide derivatives is still under investigation, some studies suggest that their antimicrobial effects may be attributed to the inhibition of essential enzymes in microorganisms. For instance, some hydrazone derivatives have been shown to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. Further research is required to elucidate the specific signaling pathways and molecular targets of this compound and its analogs to fully understand their antimicrobial properties.
The following diagram illustrates a hypothetical mechanism of action involving enzyme inhibition.
Caption: Hypothetical enzyme inhibition mechanism for a benzohydrazide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin loaded by tetrahedral framework nucleic acids are more antimicrobial sensitive against Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cejph.szu.cz [cejph.szu.cz]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Insecticidal Activity of a-Benzoyl-2-methylbenzohydrazide Analogues and Tebufenozide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tebufenozide and other benzoylhydrazide derivatives are a class of insecticides known as ecdysone agonists. They function by mimicking the insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt in susceptible insect larvae, particularly those of the order Lepidoptera.[1] The primary target for these compounds is the ecdysone receptor (EcR), a nuclear receptor that, upon binding to the hormone or its mimic, initiates a cascade of gene expression leading to molting.[2]
This comparison focuses on the insecticidal activity of tebufenozide and various N'-benzoyl-N-(tert-butyl)benzohydrazide analogues against the common cutworm (Spodoptera litura), a significant agricultural pest. The available data indicates that while tebufenozide is a potent insecticide, certain benzoylhydrazide analogues exhibit comparable or even superior activity.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the lethal concentration (LC50) values for tebufenozide and several benzoylhydrazide analogues against Spodoptera litura larvae. Lower LC50 values indicate higher toxicity.
| Compound | Target Pest | LC50 (mg/L or ppm) | Reference(s) |
| Tebufenozide | Spodoptera littoralis | 65.7 ppm | [3] |
| N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | 0.89 mg/L | [4] |
| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | Spodoptera litura | High activity | [5] |
| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Spodoptera litura | High activity | [5] |
*Specific LC50 values were not provided in the abstract, but the activity was reported to be equal to or superior to a reference benzoylhydrazide and tebufenozide.[5]
Mechanism of Action: Ecdysone Receptor Agonism
Both tebufenozide and the compared benzoylhydrazide analogues share a common mechanism of action. They act as agonists of the ecdysone receptor complex (EcR/USP). In the absence of the natural hormone, 20-hydroxyecdysone (20E), the EcR/USP heterodimer often represses gene expression. During a natural molt, 20E binds to the EcR, causing a conformational change that leads to the recruitment of coactivators and the initiation of transcription of genes responsible for the molting process.
Tebufenozide and its analogues mimic the action of 20E, binding to the EcR and activating this transcriptional cascade. However, unlike the natural hormone, these synthetic compounds are not easily metabolized and persist in the insect, leading to a continuous and untimely activation of the molting process. This results in a failed molt, where the larva is unable to shed its old cuticle properly, ultimately leading to death from starvation and desiccation.[1]
Experimental Protocols
The evaluation of insecticidal activity for compounds like tebufenozide and benzoylhydrazide analogues typically involves standardized bioassays. A common method is the leaf-dip or diet-incorporation bioassay.
Objective: To determine the median lethal concentration (LC50) of a test compound against a target insect pest.
Materials:
-
Test insect larvae (e.g., third-instar Spodoptera litura)
-
Host plant leaves (e.g., castor bean or cabbage) or artificial diet
-
Test compounds (tebufenozide and benzoylhydrazide analogues)
-
Solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100)
-
Petri dishes or ventilated containers
-
Micropipettes
-
Fume hood
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Test Solutions:
-
A stock solution of each test compound is prepared by dissolving a known weight of the compound in a suitable solvent.
-
A series of dilutions are prepared from the stock solution to create a range of concentrations to be tested. A surfactant is often added to ensure even coating of the leaves.
-
A control solution is prepared with the solvent and surfactant only.
-
-
Treatment of Leaves/Diet:
-
Leaf-Dip Method: Fresh, undamaged host plant leaves are dipped into each test solution for a set period (e.g., 10-30 seconds) and then allowed to air dry in a fume hood.
-
Diet-Incorporation Method: The test solutions are mixed into the artificial diet at various concentrations before the diet solidifies.
-
-
Insect Exposure:
-
A known number of larvae (e.g., 10-20) are placed into each petri dish or container with the treated leaves or diet.
-
Each concentration, including the control, is replicated multiple times (typically 3-5 replicates).
-
-
Incubation:
-
The containers are maintained in an incubator or a controlled environment chamber at a specific temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D).
-
-
Data Collection and Analysis:
-
Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded are considered dead.
-
The mortality data is corrected for any deaths in the control group using Abbott's formula.
-
The corrected mortality data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.
-
Conclusion
The available scientific literature indicates that benzoylhydrazide insecticides, including tebufenozide and its analogues, are effective insect growth regulators with a specific mode of action targeting the ecdysone receptor. While tebufenozide is a commercially successful insecticide, research into novel benzoylhydrazide structures has identified compounds with equivalent or even greater potency against key lepidopteran pests like Spodoptera litura. The development of such analogues is a promising avenue for discovering new, effective, and potentially more selective insect control agents. Further research to obtain specific activity data for a-Benzoyl-2-methylbenzohydrazide would be necessary for a direct comparison.
References
- 1. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP [jstage.jst.go.jp]
- 3. nile.enal.sci.eg [nile.enal.sci.eg]
- 4. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of n'-Benzoyl-2-methylbenzohydrazide Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity of n'-Benzoyl-2-methylbenzohydrazide, a member of the diacylhydrazine class of compounds. The primary mode of action for this class is the agonism of the ecdysone receptor (EcR), an insect-specific nuclear receptor crucial for molting and development.[1][2][3] This targeted activity forms the basis of their use as selective insecticides.[1][4][5] However, understanding potential off-target interactions is critical for comprehensive safety and efficacy profiling. This document summarizes the available data on the cross-reactivity of diacylhydrazines with other receptors and provides relevant experimental context.
Quantitative Comparison of Receptor Binding Affinity
Due to the limited public availability of a broad receptor screening profile for the specific, non-commercial compound this compound, this table includes data for structurally related and commercially available diacylhydrazine insecticides. These compounds, tebufenozide and methoxyfenozide, share the same core pharmacophore and are considered representative of the class for the primary target, the ecdysone receptor. Notably, evidence of cross-reactivity with the mammalian P-glycoprotein (P-gp) has been documented for tebufenozide.
| Compound | Primary Target Receptor | Binding Affinity (IC50/Ki) | Off-Target Receptor | Binding Affinity (IC50) | Reference |
| Tebufenozide | Ecdysone Receptor (EcR) | IC50: 0.85 nM | P-glycoprotein (P-gp) | IC50: 21.5 µM | [6] |
| Methoxyfenozide | Ecdysone Receptor (EcR) | Kd: 0.5 nM | Not Reported | Not Reported |
Note: A lower IC50 or Kd value indicates a higher binding affinity. The significant difference in binding affinity of tebufenozide for the ecdysone receptor versus P-glycoprotein highlights its selectivity. The lack of extensive public data on this compound underscores the need for further specific screening.
Signaling Pathway and Experimental Workflow
To understand the biological context of these interactions, the following diagrams illustrate the canonical ecdysone receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Radioligand Displacement Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing receptor cross-reactivity.
Radioligand Displacement Binding Assay for P-glycoprotein (P-gp)
This assay is designed to determine the concentration at which a test compound inhibits the binding of a known P-gp substrate by 50% (IC50).
1. Materials:
-
P-gp expressing cell membranes: Commercially available or prepared from cell lines overexpressing human P-gp (e.g., LLC-PK1 cells transfected with human MDR1).
-
Radioligand: A known P-gp substrate labeled with a radioisotope, for example, [³H]-Quinidine.
-
Test Compound: this compound or other diacylhydrazines dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer with additives like MgCl₂ and bovine serum albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass fiber filters: To separate bound from free radioligand.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low level (typically <1%) to avoid interference with the assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, the P-gp expressing cell membranes, and the test compound at various concentrations.
-
Initiation of Binding: Add the radioligand to all wells at a fixed concentration (typically at or below its Kd value for P-gp).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Termination of Binding and Separation: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand. Immediately wash the filters with cold wash buffer to remove unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Measured in wells with only the radioligand and cell membranes.
-
Non-specific Binding: Measured in the presence of a high concentration of a known, non-radiolabeled P-gp inhibitor to saturate the specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ecdysone Receptor (EcR) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the insect ecdysone receptor.
1. Materials:
-
EcR/USP protein: Recombinantly expressed and purified ecdysone receptor (EcR) and its heterodimeric partner Ultraspiracle (USP).
-
Radioligand: A high-affinity ecdysone receptor agonist labeled with a radioisotope, for example, [³H]-Ponasterone A.
-
Test Compound: this compound or other diacylhydrazines.
-
Assay Buffer: A suitable buffer for nuclear receptor binding assays, often containing Tris-HCl, EDTA, dithiothreitol (DTT), and glycerol.
-
Separation Method: Hydroxylapatite (HAP) assay or size-exclusion chromatography to separate protein-bound radioligand from free radioligand.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In microcentrifuge tubes or a multi-well plate, combine the EcR/USP protein complex, assay buffer, and the test compound at various concentrations.
-
Binding Initiation: Add the radiolabeled [³H]-Ponasterone A at a fixed concentration.
-
Incubation: Incubate the mixture on ice or at 4°C for a sufficient time to reach binding equilibrium.
-
Separation:
-
HAP Assay: Add a slurry of hydroxylapatite to each tube. The HAP binds the protein-ligand complex. Centrifuge the tubes, discard the supernatant containing the unbound radioligand, and wash the HAP pellet.
-
-
Radioactivity Measurement: Resuspend the HAP pellet in a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Similar to the P-gp assay, calculate specific binding and plot the data to determine the IC50 value of the test compound for the ecdysone receptor.
Conclusion
The available evidence strongly indicates that this compound and related diacylhydrazines are potent and selective agonists of the insect ecdysone receptor. While comprehensive cross-reactivity data for this compound is not publicly available, studies on the closely related compound tebufenozide have shown weak inhibition of the mammalian P-glycoprotein transporter, albeit at concentrations significantly higher than those required for ecdysone receptor activation. This suggests a wide therapeutic window with respect to this specific off-target interaction. The high selectivity of diacylhydrazines for the insect ecdysone receptor is a key feature contributing to their favorable safety profile in non-target organisms.[4] However, for a complete risk assessment of any new chemical entity, a broad panel of receptor screening assays is recommended to identify any potential off-target liabilities.
References
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and insecticidal activity of some novel diacylhydrazine and acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative In Vitro Analysis of N'-Benzoyl-2-methylbenzohydrazide and Its Fluorinated Analogs
This guide provides a comprehensive in vitro comparison of N'-Benzoyl-2-methylbenzohydrazide and its fluorinated analogs, targeting researchers, scientists, and professionals in drug development. The following sections detail the biological activities of these compounds, supported by experimental data, and provide the methodologies for the key experiments cited.
Biological Activity Comparison
The introduction of fluorine atoms into the structure of this compound can significantly modulate its biological activity. This is often attributed to fluorine's high electronegativity, its ability to form strong bonds with carbon, and its potential to alter metabolic stability and binding affinity to target proteins. The following tables summarize the in vitro biological activities of this compound and various fluorinated analogs across different therapeutic areas.
Cholinesterase Inhibition
A series of 2-(benzamido) benzohydrazide derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents by assessing their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition properties.[1][2] Several compounds demonstrated dual inhibition of both enzymes with IC50 values comparable to the standard drug, donepezil.[1][2] For instance, compound 06 showed an IC50 of 0.09 ± 0.05 µM for AChE and 0.14 ± 0.05 µM for BChE, while compound 13 exhibited IC50 values of 0.11 ± 0.03 µM for AChE and 0.10 ± 0.06 µM for BChE.[2]
Similarly, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are fluorinated analogs, were screened for their inhibition of AChE and BuChE.[3] These compounds displayed moderate inhibition of both enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE.[3] Notably, some of these fluorinated derivatives showed lower IC50 values for AChE than the clinically used drug rivastigmine.[3]
Table 1: In Vitro Cholinesterase Inhibition Data
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| Compound 06 (2-(benzamido) benzohydrazide derivative) | AChE | 0.09 ± 0.05 | [2] |
| BChE | 0.14 ± 0.05 | [2] | |
| Compound 13 (2-(benzamido) benzohydrazide derivative) | AChE | 0.11 ± 0.03 | [2] |
| BChE | 0.10 ± 0.06 | [2] | |
| Donepezil (Standard) | AChE | 0.10 ± 0.02 | [2] |
| BChE | 0.14 ± 0.03 | [2] | |
| N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | Potent and selective inhibitors | [3] |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (general) | AChE | 27.04 – 106.75 | [3] |
| BuChE | 58.01 – 277.48 | [3] |
Antiproliferative and Anticancer Activity
Novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4] Compound H20 from this series demonstrated the most potent activity against A549, MCF-7, HeLa, and HepG2 cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively.[4] This compound also showed potent EGFR inhibition with an IC50 of 0.08 µM.[4]
Furthermore, N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide derivatives have shown notable anticancer activity against the human promyelocytic leukemic cell line (HL-60).[5] Some of these compounds also exhibited activity against human hepatocellular carcinoma (Bel-7402), human gastric carcinoma (BGC-823), and human nasopharyngeal carcinoma (KB) cell lines.[5]
Table 2: In Vitro Antiproliferative Activity Data
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Compound H20 (benzohydrazide derivative with dihydropyrazole) | A549 (Lung Carcinoma) | 0.46 | [4] |
| MCF-7 (Breast Cancer) | 0.29 | [4] | |
| HeLa (Cervical Cancer) | 0.15 | [4] | |
| HepG2 (Liver Cancer) | 0.21 | [4] | |
| N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives | HL-60 (Promyelocytic Leukemia) | Active | [5] |
| Bel-7402 (Hepatocellular Carcinoma) | Active (some compounds) | [5] | |
| BGC-823 (Gastric Carcinoma) | Active (some compounds) | [5] | |
| KB (Nasopharyngeal Carcinoma) | Active (some compounds) | [5] |
Antimicrobial and Antiparasitic Activity
The search for new antimicrobial agents has led to the investigation of various benzohydrazide derivatives. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been evaluated against Mycobacterium tuberculosis H37Rv and nontuberculous mycobacteria.[3] One of the analogs, N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4 ), exhibited the lowest minimum inhibitory concentrations (MIC ≥ 62.5 µM).[3]
In the realm of antiparasitic agents, N-benzoyl-2-hydroxybenzamides have been identified as a novel class of compounds effective against Toxoplasma gondii in the low nanomolar range.[6][7] The lead compound, QQ-437 , disrupts a unique secretory pathway in the parasite.[6][7]
Table 3: In Vitro Antimicrobial and Antiparasitic Activity Data
| Compound/Analog | Organism | Activity Metric | Value | Reference |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4) | Mycobacterium tuberculosis H37Rv, M. avium, M. kansasii | MIC | ≥ 62.5 µM | [3] |
| QQ-437 (N-benzoyl-2-hydroxybenzamide) | Toxoplasma gondii | Effective in low nanomolar range | [6][7] |
Experimental Protocols
Cholinesterase Inhibition Assay (Modified Ellman's Method)
The in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a modified Ellman's spectrophotometric method.[3]
-
Preparation of Reagents : Prepare solutions of the test compounds, AChE or BuChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure :
-
Add the enzyme solution, test compound solution (at various concentrations), and DTNB solution to a 96-well microplate.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Data Analysis : Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.
MTT Antiproliferative Assay
The antiproliferative activity of the synthesized derivatives is evaluated using the methylthiazolyl tetrazolium (MTT) assay.[4][8]
-
Cell Culture : Culture the desired cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a positive control (e.g., erlotinib or doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: A flowchart illustrating the key steps of the in vitro cholinesterase inhibition assay.
Disruption of T. gondii Secretory Pathway by N-Benzoyl-2-hydroxybenzamide
Caption: A diagram showing the disruption of the T. gondii secretory pathway by QQ-437.
References
- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of a-Benzoyl-2-methylbenzohydrazide and Other Diacylhydrazine Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylhydrazine insecticides are a critical class of insect growth regulators that exhibit high efficacy against various insect pests, particularly lepidopteran species. Their unique mode of action, acting as nonsteroidal ecdysone agonists, makes them valuable tools in integrated pest management (IPM) programs. This guide provides a comparative analysis of the bioactivity of a-Benzoyl-2-methylbenzohydrazide against other prominent diacylhydrazine insecticides, supported by experimental data and detailed methodologies.
Mode of Action: Ecdysone Receptor Agonism
Diacylhydrazine insecticides function by mimicking the insect molting hormone, 20-hydroxyecdysone (20E). They bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This binding event activates the receptor complex, leading to the premature and incomplete molting of larvae, which is ultimately lethal.[3] The specificity of these insecticides is attributed to differences in the ligand-binding domain of the ecdysone receptor across different insect orders.
Caption: Ecdysone Receptor Signaling Pathway.
Comparative Bioactivity
The insecticidal activity of diacylhydrazines is typically quantified by determining the median lethal concentration (LC50) or median lethal dose (LD50) against target pest species. The following table summarizes available data for prominent diacylhydrazine insecticides.
| Compound | Target Pest | LC50 (mg/L) | Reference |
| a-Benzoyl-2-methylbenzohydrazide | Spodoptera litura | Data not available | - |
| Tebufenozide | Spodoptera litura | 0.89 | [1] |
| Tebufenozide | Plutella xylostella | 37.77 | [3] |
| Methoxyfenozide | Cydia pomonella (eggs) | Lower than Tebufenozide | [4] |
| Halofenozide | Anopheles gambiae | 760 nM (approx. 0.28 mg/L) | [5] |
| Chromafenozide | Spodoptera litura | High activity | [6] |
Note: Direct comparative LC50 data for a-Benzoyl-2-methylbenzohydrazide was not available in the reviewed literature. However, structure-activity relationship (SAR) studies on related diacylhydrazine analogues provide insights into its expected bioactivity. Research has shown that the introduction of a methyl group on the benzoheterocycle moiety can significantly increase insecticidal activity.[1] This suggests that a-Benzoyl-2-methylbenzohydrazide is likely to exhibit potent insecticidal properties. Further empirical testing is required to quantify its specific efficacy in comparison to other diacylhydrazines.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the bioactivity of diacylhydrazine insecticides.
Insect Bioassay: Leaf-Dip Method
This method is commonly used to determine the toxicity of insecticides to lepidopteran larvae.[7][8]
Objective: To determine the LC50 value of a diacylhydrazine insecticide against a target insect pest.
Materials:
-
Technical grade diacylhydrazine insecticide
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., cabbage, cotton)
-
Petri dishes lined with filter paper
-
Second or third instar larvae of the target insect species (e.g., Spodoptera exigua, Plutella xylostella)
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade compound in acetone. Serial dilutions are then made in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution is prepared with acetone and surfactant in water only.
-
Leaf Treatment: Fresh host plant leaves are dipped into each test solution for 10-30 seconds with gentle agitation. The leaves are then air-dried on a rack for 1-2 hours.
-
Insect Exposure: The treated leaves are placed individually in Petri dishes. A pre-determined number of larvae (e.g., 10-20) are introduced into each Petri dish.
-
Incubation: The Petri dishes are maintained in an incubator at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 h L:D).
-
Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.
Caption: Leaf-Dip Bioassay Workflow.
Ecdysone Receptor Competitive Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled ecdysone agonist for binding to the ecdysone receptor.[9][10]
Objective: To determine the binding affinity (e.g., IC50 or Ki) of a diacylhydrazine for the ecdysone receptor.
Materials:
-
Source of ecdysone receptor (e.g., crude extract from insect cell culture expressing EcR and USP, or purified recombinant receptors)
-
Radiolabeled ecdysone agonist (e.g., [³H]ponasterone A)
-
Test diacylhydrazine compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Receptor Extract: Insect cells (e.g., Sf9 cells) are transfected with plasmids encoding EcR and USP. The cells are harvested and homogenized to prepare a crude nuclear extract containing the receptor heterodimer.
-
Binding Reaction: The receptor extract is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a binding buffer. Non-specific binding is determined in the presence of a large excess of the unlabeled ligand.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed rapidly with cold binding buffer.
-
Quantification of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Diacylhydrazine insecticides are potent insect growth regulators that act as ecdysone receptor agonists. While direct comparative bioactivity data for a-Benzoyl-2-methylbenzohydrazide is limited, structure-activity relationship studies suggest it possesses significant insecticidal potential. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of the bioactivity of a-Benzoyl-2-methylbenzohydrazide and other diacylhydrazine insecticides. Further research is warranted to fully characterize the insecticidal spectrum and potency of this promising compound.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and residual activity of methoxyfenozide and tebufenozide to codling moth (Lepidoptera: Tortricidae) and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjas.org [rjas.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of the comparative bioactivity of benzohydrazide isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount for designing potent and selective therapeutic agents. This guide provides a detailed comparative analysis of the bioactivity of benzohydrazide isomers, supported by experimental data and detailed protocols. Benzohydrazides, a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.
The spatial arrangement of substituents on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity among ortho-, meta-, and para-isomers. This guide will delve into these structure-activity relationships, offering a clear comparison of their performance.
Comparative Anticancer Activity of Methoxy-Substituted Salicylaldehyde Benzoylhydrazone Isomers
The position of the methoxy substituent on the salicylaldehyde ring of benzoylhydrazone derivatives has a marked impact on their anticancer and selective activity. A comparative study of dimethoxy-substituted salicylaldehyde benzoylhydrazones revealed significant differences in their cytotoxic effects against various cancer cell lines.
| Compound ID | Substituent Position | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HEK-293 |
| Isomer 1 | 3-methoxy | HL-60 (Leukemia) | > 42 | > 1 |
| K-562 (Leukemia) | > 36 | > 1 | ||
| SKW-3 (Leukemia) | > 37 | > 1 | ||
| BV-173 (Leukemia) | > 19 | > 1 | ||
| Isomer 2 | 4-methoxy | SKW-3 (Leukemia) | 11 | > 1 |
| Isomer 3 | 5-methoxy | SKW-3 (Leukemia) | 37 | > 1 |
Data Interpretation: The selectivity index (SI) is a crucial metric, representing the ratio of the IC50 value for normal cells (HEK-293) to that for cancer cells. A higher SI value indicates greater selectivity towards cancer cells. The 3-methoxy substituted isomer demonstrated notable selectivity for several leukemia cell lines.
Comparative Antibacterial Activity of Fluoro-Substituted Benzohydrazide Analogs
A study on the antibacterial activity of fluorobenzoylthiosemicarbazides, which are structurally analogous to benzohydrazides, highlighted the influence of the fluorine atom's position on their efficacy against Gram-positive bacteria.
| Compound Series | Substituent Position | Bacterial Strain | MIC (µg/mL) |
| Set I | ortho-fluoro | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |
| Set II | meta-fluoro | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |
| Set III | para-fluoro | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |
Data Interpretation: The study revealed that the antibacterial response was highly dependent on the substitution pattern at the N4 aryl position of the thiosemicarbazide moiety. Trifluoromethyl derivatives in the ortho, meta, and para positions showed significant activity against both reference and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) strains.[1]
Comparative Antifungal Activity of Benzohydrazide Derivatives
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzohydrazide isomers and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a substance.
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the benzohydrazide isomers in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Molecular Mechanisms and Workflows
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway targeted by some benzohydrazide derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of benzohydrazide isomers.
Caption: Workflow of the MTT assay for determining cell viability.
Conclusion
The presented data underscores the critical role of isomeric positioning of substituents on the benzohydrazide scaffold in determining their biological activity. The ortho-, meta-, and para-isomers of substituted benzohydrazides exhibit distinct cytotoxic, antibacterial, and antifungal profiles. This comparative analysis highlights the importance of fine-tuning the molecular architecture to optimize therapeutic efficacy and selectivity. Further research focusing on a systematic evaluation of a broader range of benzohydrazide isomers against diverse biological targets will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of n'-Benzoyl-2-methylbenzohydrazide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of n'-Benzoyl-2-methylbenzohydrazide, a compound classified with multiple hazards, including being an organic peroxide, a skin sensitizer, an eye irritant, and highly toxic to aquatic life. Adherence to these guidelines is essential to mitigate risks of fire, explosion, chemical exposure, and environmental contamination.
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile, as outlined in the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Organic Peroxide Type C | H242 | Heating may cause a fire. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects. |
Key safety precautions before and during handling for disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[2]
-
Incompatible Materials: Store away from clothing and other combustible materials.
-
Contamination: Prevent contact with skin and eyes. If contact occurs, rinse the affected area thoroughly with water.[1]
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance with regulations. The primary directive is to dispose of the chemical and its container at an approved waste disposal plant. The following diagram illustrates the procedural steps for laboratory personnel.
References
Essential Safety and Operational Guidance for Handling n'-Benzoyl-2-methylbenzohydrazide
Disclaimer: No specific Safety Data Sheet (SDS) for n'-Benzoyl-2-methylbenzohydrazide (CAS No. 65349-09-9) was found during the search. The following guidance is based on general best practices for handling chemicals of unknown toxicity and information on structurally similar compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach to PPE is essential. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Protection Level | Equipment | When to Use |
| Standard Laboratory Use (Level D equivalent) | • Chemical-resistant gloves (Nitrile, Neoprene) • Safety glasses with side shields or goggles • Laboratory coat • Closed-toe shoes | For handling small quantities in a well-ventilated area. |
| Operations with Potential for Aerosol or Dust Generation (Level C equivalent) | • All equipment from Standard Laboratory Use • Full-face shield • Chemical-resistant apron • Respiratory protection (e.g., N95, R95, or P95 filtering facepiece respirator) | When weighing, transferring, or performing reactions that may generate dust or aerosols. |
| Spill or Emergency Situations (Level B/A equivalent potential) | • All equipment from Level C • Chemical-resistant suit • Self-contained breathing apparatus (SCBA) | For responding to large spills or in poorly ventilated areas. |
It is crucial to inspect all PPE before use and to follow proper doffing procedures to avoid contamination.[1][2]
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 65349-09-9 |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.29 g/mol |
| Topological Polar Surface Area | 58.2 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Source: Guidechem, Chem960.com[3][4]
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Avoid Inhalation: Avoid breathing dust or aerosols.[6]
-
Grounding: Use non-sparking tools and ensure proper grounding of equipment to prevent electrostatic discharge, especially when handling powders.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous waste unless characterized otherwise.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[5] Do not discharge into drains or the environment.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
